Hamycin
Description
Properties
CAS No. |
1403-71-0 |
|---|---|
Molecular Formula |
C22H16N2Na2O8S2 |
Synonyms |
Hamycin |
Origin of Product |
United States |
Foundational & Exploratory
Hamycin: A Technical Guide to its Discovery, Origin, and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hamycin, a potent polyene macrolide antibiotic, has been a subject of interest for its broad-spectrum antifungal activity since its discovery. Produced by the soil actinobacterium Streptomyces pimprina, this compound shares structural similarities with other polyene antifungals like Amphotericin B, yet exhibits unique characteristics. This technical guide provides an in-depth overview of the discovery and origin of this compound, its physicochemical properties, and its in vitro antifungal efficacy. It details generalized experimental protocols for the fermentation of Streptomyces pimprina to produce this compound, its subsequent isolation and purification, and the determination of its minimum inhibitory concentration (MIC) against pathogenic fungi. Furthermore, this document explores the likely biosynthetic pathway of this compound based on current knowledge of polyene macrolide synthesis in Streptomyces and discusses the general regulatory mechanisms that control antibiotic production in these bacteria. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Discovery and Origin
This compound was discovered in India and is produced by the fermentation of Streptomyces pimprina, a species of actinomycetes isolated from a soil sample in Pimpri, near Poona.[1] The production of this compound is notably carried out by Hindustan Antibiotics Limited.[2] This antifungal agent exists as a complex of two closely related forms, this compound A and this compound B.[2] Like other polyene antibiotics, this compound is a yellow, powdered solid when pure.[2] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and fungal cell death.
Physicochemical and Antifungal Properties of this compound
This compound is a heptaene polyene antibiotic, structurally similar to Amphotericin B, but with the addition of an aromatic group bonded to the molecule.[2] This structural feature contributes to its biological activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the physicochemical properties and in vitro antifungal activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| UV Absorption Maxima (in 80% Methanol) | 363 nm, 383 nm, 406 nm |
| Appearance | Yellow amorphous powder |
Table 2: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.6 - 1.2 |
| Blastomyces dermatitidis | 0.008 - 0.016 |
| Various Pathogenic Yeasts | 0.195 - 100 |
Note: The wide MIC range for "Various Pathogenic Yeasts" reflects the testing of multiple species with varying sensitivities.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the production, isolation, and biological evaluation of this compound. These protocols are based on standard methods for Streptomyces fermentation and antibiotic testing and may require optimization for specific laboratory conditions.
Fermentation of Streptomyces pimprina for this compound Production
This protocol outlines the submerged fermentation process for producing this compound.
Workflow for this compound Production
Caption: Workflow for the production and isolation of this compound.
Materials:
-
Streptomyces pimprina culture
-
Seed culture medium (e.g., soybean meal based medium)
-
Production fermentation medium (containing a carbon source like glucose, a nitrogen source, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically inoculate a seed culture flask containing the appropriate medium with Streptomyces pimprina. Incubate at 28°C with agitation for 48-72 hours to obtain a dense seed culture.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The production medium can be optimized for this compound yield.
-
Incubation: Incubate the production culture at 28°C with continuous agitation (e.g., 200-250 rpm) for 5-7 days. Monitor the pH, cell growth, and this compound production periodically.
-
Harvesting: After the fermentation period, harvest the broth for this compound extraction.
Isolation and Purification of this compound
This protocol describes a general method for extracting and purifying this compound from the fermentation broth.
Procedure:
-
Mycelial Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. This compound is primarily located in the mycelium.
-
Extraction: Extract the mycelial cake with a suitable organic solvent, such as methanol or acetone. Repeat the extraction process to ensure maximum recovery.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure to obtain a crude this compound extract.
-
Purification: The crude extract can be further purified using chromatographic techniques. A common method involves silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate this compound from other metabolites.
-
Crystallization: The purified this compound fractions can be pooled, concentrated, and crystallized from a suitable solvent system to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard broth microdilution protocol for determining the MIC of this compound against fungal pathogens.
Workflow for MIC Determination
References
A Technical Guide to the Mechanism of Action of Hamycin on Fungal Ergosterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antifungal activity of Hamycin, a polyene macrolide antibiotic. With a primary focus on its interaction with ergosterol, the principal sterol in fungal cell membranes, this document synthesizes current understanding, presents available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows.
Executive Summary
This compound, a product of Streptomyces pimprina, exerts its fungicidal effect by targeting ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a basis for its selective toxicity.[1][2] The interaction between this compound and ergosterol leads to a disruption of membrane integrity and function, culminating in cell death. Two primary models describe this mechanism: the classical Pore Formation Model and the more recent Ergosterol Sequestration Model . Beyond direct membrane damage, this compound has also been shown to alter the fungal cell surface, rendering it more susceptible to host immune responses.[1][3] This guide will dissect these mechanisms, offering a comprehensive overview for researchers in mycology and drug development.
Core Mechanisms of Action
The antifungal activity of this compound, like other polyene antibiotics, is initiated by its binding to ergosterol in the fungal cell membrane.[1][4] This interaction is driven by the amphipathic nature of the this compound molecule, which features a rigid, hydrophobic polyene face and a more flexible, hydrophilic polyhydroxylated face.[5]
The Pore Formation Model
The longest-standing model posits that this compound molecules, upon binding to ergosterol, aggregate within the membrane to form transmembrane channels or pores.[2][6] This aggregation is a cooperative process, where multiple this compound-ergosterol complexes assemble with their hydrophilic regions facing inward, creating an aqueous pore.[4]
The formation of these pores has catastrophic consequences for the fungal cell:
-
Loss of Ion Homeostasis: The channels disrupt the selective permeability of the membrane, leading to the leakage of essential intracellular ions, particularly K+ and Na+.[5]
-
Depolarization: The uncontrolled ion flux leads to the depolarization of the membrane potential.
-
Metabolic Disruption: The leakage of small organic molecules and the collapse of electrochemical gradients disrupt vital cellular processes.[7]
-
Cell Death: Ultimately, the sustained damage to the cell membrane and the loss of essential components lead to fungal cell death.[2]
The Ergosterol Sequestration ("Sponge") Model
More recent evidence, primarily from studies on the related polyene Amphotericin B, has led to the development of the "sterol sponge" model.[5][8] This model proposes that the primary fungicidal mechanism is not the formation of stable pores, but rather the extraction of ergosterol from the fungal membrane.[5][9]
In this model:
-
This compound molecules form large, extracellular aggregates that act as "sponges."
-
These aggregates have a high affinity for ergosterol and effectively pull it out of the lipid bilayer.[8]
-
The depletion of ergosterol from the membrane disrupts its structural integrity and the function of membrane-associated proteins that are crucial for cell growth and viability.[6][10]
It is plausible that both mechanisms—pore formation and ergosterol sequestration—are not mutually exclusive and may contribute to this compound's overall antifungal effect, potentially in a concentration-dependent manner.
Signaling Pathway: Proposed Mechanisms of this compound Action
Caption: Dual-Mechanism Model of this compound's Antifungal Action.
Quantitative Data
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | This compound Formulation | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Liposomal this compound | 0.6 - 1.2 | [11] |
| Blastomyces dermatitidis | This compound | 0.008 - 0.016 | [3] |
Table 2: Effect of this compound on Candida albicans Cell Properties
| Parameter | This compound Concentration (µg/mL) | Observed Effect | Reference(s) |
| Cell Surface Hydrophobicity | 100 | ~50% reduction in CSH | [1] |
| Susceptibility to Phagocytosis | 10 (pretreatment) | ~2-fold increase in phagocytic index | [1] |
Immunomodulatory Effects
Beyond its direct fungicidal action, this compound modifies the surface of fungal cells, which can enhance the host's immune response.[1]
Alteration of Cell Surface Hydrophobicity (CSH)
Studies on Candida albicans have demonstrated that this compound treatment leads to a significant decrease in cell surface hydrophobicity.[1] CSH is considered a virulence factor, as it facilitates adhesion to host tissues.[1] By reducing CSH, this compound may hinder the ability of fungal cells to colonize and establish an infection.[1]
Increased Susceptibility to Phagocytosis
A direct consequence of this compound-induced surface alterations is an increased susceptibility of fungal cells to phagocytosis by macrophages.[1][3] Pre-treatment of C. albicans with this compound has been shown to make the yeast cells more vulnerable to engulfment and killing by murine macrophages.[1] This suggests that this compound not only acts as a direct antifungal agent but also as an immunopotentiator, aiding the host's cellular defenses in clearing the infection.[1]
Logical Relationship: this compound's Impact on Host-Pathogen Interaction
References
- 1. Therapeutic efficacy of this compound, a polyene antimycotic agent, for experimental cutaneous candidiasis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro and in vivo activity of this compound against Blastomyces dermatitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment of candidiasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Efficiency Opsonin-Independent Phagocytosis of Candida parapsilosis by Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyene--sterol interaction and selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hamycin Biosynthesis Pathway in Streptomyces pimprina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hamycin, a potent polyene macrolide antibiotic produced by Streptomyces pimprina, exhibits significant antifungal activity. As a member of the heptaene macrolide family, it shares structural similarities with clinically important compounds like amphotericin B. Despite its discovery several decades ago, the complete biosynthetic pathway of this compound has not been fully elucidated, and its biosynthetic gene cluster is yet to be characterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed by drawing parallels with the well-established biosynthesis of other polyene macrolides. It details the proposed enzymatic steps, from the polyketide backbone assembly by a Type I Polyketide Synthase (PKS) to the subsequent tailoring modifications. Furthermore, this document outlines potential regulatory mechanisms governing this compound production and presents a compilation of relevant quantitative data. Detailed experimental protocols for the investigation of polyene biosynthesis are also provided to facilitate further research in this area. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product biosynthesis, drug discovery, and metabolic engineering, fostering a deeper understanding of this compound and enabling future efforts to optimize its production and engineer novel derivatives.
Introduction to this compound
This compound is a polyene antimycotic agent produced by the soil bacterium Streptomyces pimprina.[1] Structurally, it is a heptaene macrolide, characterized by a large macrolactone ring with seven conjugated double bonds. This structural feature is responsible for its antifungal activity, which is mediated by its interaction with ergosterol in the fungal cell membrane, leading to pore formation and subsequent cell death. This compound is structurally similar to amphotericin B, another clinically significant heptaene antifungal antibiotic.[1]
The Putative this compound Biosynthesis Pathway
While the dedicated biosynthetic gene cluster for this compound has not been reported, its chemical structure allows for the construction of a putative biosynthetic pathway based on the well-characterized biosynthesis of other polyene macrolides, such as amphotericin B, nystatin, and pimaricin.[2][3][4] The biosynthesis of this compound is proposed to be initiated by a modular Type I Polyketide Synthase (PKS) and involves subsequent tailoring reactions.
Polyketide Backbone Assembly
The macrolactone core of this compound is assembled by a modular Type I PKS.[5] This enzymatic complex functions as an assembly line, where each module is responsible for the incorporation and modification of a specific extender unit. The biosynthesis is initiated with a starter unit, likely propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the loading module. The subsequent modules catalyze the iterative condensation of malonyl-CoA or methylmalonyl-CoA extender units, progressively elongating the polyketide chain.
Each module of the PKS contains a set of catalytic domains that determine the structure of the growing polyketide chain. The core domains include:
-
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
In addition to these core domains, modules may contain optional modifying domains that alter the β-keto group of the newly added extender unit:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
The specific combination of these modifying domains in each module dictates the final pattern of hydroxyl groups and double bonds in the polyketide backbone. The process terminates with the release and cyclization of the completed polyketide chain, a reaction catalyzed by a C-terminal Thioesterase (TE) domain.[6]
Post-PKS Tailoring Modifications
Following the synthesis of the polyketide backbone, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are crucial for its biological activity and include:
-
Hydroxylation: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the macrolactone ring.[7][8][9] In the case of this compound, this would include the hydroxylations that are characteristic of the heptaene macrolides.
-
Glycosylation: A glycosyltransferase attaches a sugar moiety, typically mycosamine, to the macrolactone core.[10] This sugar is synthesized from glucose-1-phosphate through a dedicated pathway involving several enzymes. The glycosylation step is often critical for the antifungal activity of polyene macrolides.[11]
The proposed sequence of events, from precursor units to the final this compound molecule, is depicted in the pathway diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The biosynthesis of amphotericin B - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. Structure and function of an iterative polyketide synthase thioesterase domain catalyzing Claisen cyclization in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of P450 Enzymes in the Biosynthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide Analysis of the Cytochrome P450 Monooxygenases in the Lichenized Fungi of the Class Lecanoromycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 monooxygenases: perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on engineering glycosylation of polyene macrolide antibiotics [researchrepository.ucd.ie]
In Vitro Antifungal Spectrum of Hamycin Against Pathogenic Yeasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of Hamycin, a polyene antibiotic, against a range of pathogenic yeasts. The document details its mechanism of action, summarizes available quantitative susceptibility data, and outlines the standardized experimental protocols for determining antifungal susceptibility.
Introduction
This compound is a heptaene polyene antifungal agent produced by the bacterium Streptomyces pimprina.[1][2] Like other polyenes, its antifungal activity stems from its interaction with sterols in the fungal cell membrane, leading to a disruption of membrane integrity and cell death. This compound has demonstrated a broad spectrum of activity against various pathogenic fungi, including yeasts and molds.[1][2] This guide focuses specifically on its in vitro efficacy against clinically relevant pathogenic yeasts.
Mechanism of Action
The primary mode of action of this compound involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, altering its permeability. The resulting leakage of essential intracellular components, such as ions and small organic molecules, disrupts cellular homeostasis and leads to fungal cell death.[1][2]
In Vitro Antifungal Susceptibility Data
The in vitro activity of this compound against various pathogenic yeasts has been evaluated, with Minimum Inhibitory Concentration (MIC) values serving as a key metric of its potency. The following table summarizes the available MIC data for this compound against several clinically important yeast species. It is important to note that much of the detailed quantitative data for this compound is from older studies, and it is not as extensively characterized as newer antifungal agents.
| Yeast Species | Number of Isolates | This compound MIC Range (µg/mL) | Reference |
| Candida albicans | 4 | 0.195 - 100 | [3] |
| Candida lusitaniae | 4 | 0.195 - 100 | [3] |
| Candida parapsilosis | 4 | 25 - 100 | [3] |
| Candida tropicalis | Not Specified | >100 (for JAI-HA, a water-soluble derivative) | [3] |
| Cryptococcus neoformans | 4 | 0.195 - 100 | [3] |
| Torulopsis glabrata (Candida glabrata) | 4 | 0.195 - 100 | [3] |
| Trichosporon beigelii | 4 | 0.195 - 100 | [3] |
| Candida albicans (Liposomal this compound) | Not Specified | 0.6 - 1.2 | [4] |
Note: The data presented is based on a study utilizing a standard double-dilution broth procedure.[3] Variations in MIC values can occur due to differences in testing methodology and strain variability.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal susceptibility of yeasts to this compound should be performed using a standardized methodology to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) M27 document series provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[5][6][7][8]
Broth Microdilution Method (based on CLSI M27)
This method involves the use of 96-well microtiter plates to determine the MIC of an antifungal agent.
4.1.1. Media Preparation:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 at 25°C.
-
Sterilization: The medium should be sterilized by filtration.
4.1.2. Antifungal Agent Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.
4.1.3. Inoculum Preparation:
-
Yeast Culture: Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Inoculum Suspension: Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Working Inoculum: Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.
4.1.4. Microtiter Plate Inoculation and Incubation:
-
Add 100 µL of the appropriate this compound dilution to each well of the microtiter plate.
-
Add 100 µL of the working yeast inoculum to each well.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4.1.5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
-
The endpoint is determined by visual inspection or by using a spectrophotometric reader.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of amphotericin B, this compound and their novel water-soluble compounds against pathogenic yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
Hamycin's Impact on Fungal Cell Membrane Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hamycin, a polyene macrolide antibiotic, exerts its antifungal activity primarily by disrupting the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its profound effects on fungal cell membrane permeability. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols for studying these effects, and visualizes the involved biological pathways and experimental workflows.
Core Mechanism of Action: Ergosterol Binding and Pore Formation
This compound, like other polyene antifungals, selectively targets fungal cells due to its high affinity for ergosterol, the predominant sterol in fungal cell membranes. In contrast, mammalian cell membranes contain cholesterol, for which this compound has a lower affinity, providing a degree of selective toxicity. The binding of this compound to ergosterol is the critical initiating event that leads to a cascade of disruptive effects on the cell membrane.
Upon binding, this compound molecules self-assemble and integrate into the lipid bilayer, forming transmembrane channels or pores. These pores disrupt the selective permeability of the fungal cell membrane, leading to the leakage of essential intracellular components, including monovalent ions (K+, Na+), divalent cations (Ca2+), and small organic molecules. This uncontrolled efflux and the concurrent influx of other molecules disrupt the electrochemical gradients across the membrane, leading to a collapse of the membrane potential and ultimately, cell death.
Caption: this compound's mechanism of action on the fungal cell membrane.
Quantitative Data on this compound's Antifungal Activity
| Fungal Species | This compound MIC Range (µg/mL) | Reference |
| Candida albicans | 0.6 - 1.2 | |
| Cryptococcus neoformans | 5 to 10 times more active than Amphotericin B (in vitro) |
Note: In vivo efficacy can be influenced by factors such as drug formulation and host toxicity. For instance, liposomal formulations of this compound have been shown to reduce toxicity while maintaining antifungal activity. One study noted that despite its high in vitro activity against Cryptococcus neoformans, this compound was less effective and more toxic in vivo compared to Amphotericin B in a murine model.
Experimental Protocols for Assessing Membrane Permeability
Several established methods can be employed to investigate and quantify the effects of this compound on fungal cell membrane permeability.
SYTOX Green Uptake Assay for Membrane Integrity
This assay utilizes SYTOX Green, a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Protocol:
-
Fungal Cell Preparation: Culture the fungal species of interest (e.g., Candida albicans) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend in the same buffer to a standardized cell density.
-
Treatment with this compound: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of this compound to the wells. Include appropriate controls (untreated cells and cells treated with a known membrane-permeabilizing agent).
-
SYTOX Green Staining: Add SYTOX Green to each well at a final concentration of 0.2 to 1 µM.
-
Incubation: Incubate the microplate in the dark at the optimal growth temperature for the fungus for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation, ~523 nm emission).
-
Data Analysis: Express the increase in fluorescence as a percentage of the fluorescence of a positive control (e.g., heat-killed cells) to quantify the extent of membrane permeabilization.
Preliminary investigation of Hamycin resistance mechanisms in Candida
An In-depth Technical Guide
Topic: Preliminary Investigation of Hamycin Resistance Mechanisms in Candida Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida species are opportunistic fungal pathogens and a leading cause of invasive fungal infections in immunocompromised individuals, a condition known as candidiasis.[1] The polyene antifungals, including this compound and Amphotericin B, have long been a cornerstone of therapy for severe systemic mycoses.[2][3] this compound, a heptaene polyene produced by Streptomyces pimprina, exerts its antifungal activity by binding to ergosterol, the primary sterol in the fungal cell membrane.[4][5][6][7] This interaction leads to the formation of pores, causing leakage of essential intracellular components and ultimately cell death.[2][4]
Despite their efficacy, the emergence of resistance to polyene antifungals poses a significant clinical challenge.[3] While resistance to polyenes is less common than to other antifungal classes like azoles, it is often associated with treatment failure and increased patient mortality.[3] Understanding the molecular underpinnings of this compound resistance is critical for the development of novel therapeutic strategies and for preserving the utility of this important drug class. This guide provides a comprehensive overview of the principal mechanisms of polyene resistance in Candida and details the experimental protocols required for their preliminary investigation.
Core Mechanisms of this compound Resistance in Candida
Resistance to this compound, like other polyenes, is a multifactorial phenomenon in Candida. The primary mechanisms involve alterations that prevent the drug from binding to its target or that mitigate the cellular stress caused by membrane damage.
Alterations in the Ergosterol Biosynthesis Pathway
The most well-documented mechanism of polyene resistance is the modification of the ergosterol biosynthesis pathway.[2][8] This pathway involves a series of enzymatic steps to convert squalene into ergosterol.[9][10]
-
Reduced Ergosterol Content : Mutations, particularly loss-of-function mutations, in genes of the ergosterol pathway (e.g., ERG2, ERG3, ERG6, ERG11) can lead to a significant decrease in the overall ergosterol content of the cell membrane.[1][10][11] With less of its target available, this compound's ability to form pores is severely compromised.
-
Accumulation of Alternative Sterols : The inhibition of enzymes late in the pathway can cause the accumulation of sterol precursors, such as lanosterol or fecosterol.[8][12] this compound has a lower binding affinity for these alternative sterols, rendering the cell resistant.[8] For instance, mutations in ERG3 or ERG6 have been documented in polyene-resistant clinical isolates.[11]
Upregulation of Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration. While primarily associated with azole resistance, their overexpression can contribute to a multidrug-resistant phenotype.[13][14]
-
ATP-Binding Cassette (ABC) Transporters : Genes such as CDR1 and CDR2 encode for ABC transporters.[13][15][16] Their overexpression, often regulated by transcription factors like Tac1p, leads to the energy-dependent efflux of a wide range of substrates.
-
Major Facilitator Superfamily (MFS) Transporters : The MDR1 gene encodes an MFS transporter that uses the proton motive force to expel drugs.[14][17][18] Overexpression of MDR1 is a known resistance mechanism in clinical Candida isolates.[13]
Cell Membrane and Cell Wall Remodeling
The composition and architecture of the fungal cell's outer layers play a crucial role in its interaction with antifungals.
-
Plasma Membrane Composition : Changes in the lipid composition of the plasma membrane, such as an altered sterol-to-phospholipid ratio or different phospholipid headgroups, can decrease membrane fluidity.[19][20] These modifications may hinder the insertion of this compound and the formation of pores.
-
Cell Wall Integrity (CWI) : The cell wall acts as a physical barrier and a signaling hub.[21][22] In response to cell membrane stress induced by polyenes, Candida can activate the CWI pathway, a MAP kinase signaling cascade.[21][23] This leads to compensatory changes, such as increased chitin deposition, which helps to maintain cellular integrity and reduce drug susceptibility.[21]
Stress Response Pathways
Cellular stress response pathways are critical for fungal survival and adaptation to antifungal attack.
-
Hsp90-Calcineurin Signaling : The molecular chaperone Hsp90 and its client protein, the phosphatase calcineurin, are key regulators of stress response.[24][25] This pathway is essential for Candida to tolerate the membrane stress caused by both azoles and polyenes.[11][24] Inhibition of Hsp90 or calcineurin can re-sensitize resistant strains to antifungal drugs.[24][26]
-
High Osmolarity Glycerol (HOG) Pathway : Another critical MAPK pathway that helps the cell adapt to osmotic and other stresses, contributing to drug tolerance.[21]
Biofilm Formation
Candida species can form biofilms on surfaces, which are structured communities of cells encased in an extracellular matrix.[27] Biofilms are notoriously resistant to antifungal agents.[28] This resistance is multifactorial, involving restricted drug penetration through the matrix, upregulation of efflux pumps, and the presence of persister cells that are metabolically dormant.[27][29]
Data Presentation: Quantitative Resistance Metrics
Investigating resistance mechanisms often involves quantifying changes in susceptibility, gene expression, and cellular components. The following tables provide a template for organizing such data.
Table 1: Antifungal Susceptibility Profiles
| Isolate ID | Source | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Resistance Phenotype |
|---|---|---|---|---|
| SC5314 | Reference Strain | 0.25 | 0.5 | Susceptible |
| R-01 | Clinical | 8.0 | 0.5 | This compound-Resistant |
| R-02 | Clinical | >16.0 | 64.0 | Multidrug-Resistant |
| ERG3Δ/Δ | Lab Mutant | 4.0 | 16.0 | this compound/Azole-Resistant |
MIC: Minimum Inhibitory Concentration.
Table 2: Gene Expression Analysis in Resistant vs. Susceptible Isolates
| Gene | Function | Fold Change in Resistant Isolate (R-01 vs. SC5314) | p-value |
|---|---|---|---|
| ERG11 | Lanosterol demethylase | 1.2 | >0.05 |
| ERG3 | C-5 sterol desaturase | 0.1 (downregulated) | <0.01 |
| CDR1 | ABC transporter | 1.5 | >0.05 |
| MDR1 | MFS transporter | 8.7 | <0.01 |
| HSP90 | Molecular chaperone | 2.1 | <0.05 |
Data represents relative quantification from qRT-PCR, normalized to a housekeeping gene.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding the complex relationships in resistance mechanisms and experimental design.
Caption: Workflow for investigating this compound resistance.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to polyene antibiotics and correlated sterol changes in two isolates of Candida tropicalis from a patient with an amphotericin B-resistant funguria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. biotechmedjournal.com [biotechmedjournal.com]
- 17. MFS transporters of Candida species and their role in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Directed Mutational Strategies Reveal Drug Binding and Transport by the MDR Transporters of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Membrane fluidity and lipid composition of fluconazole resistant and susceptible strains of Candida albicans isolated from diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]
- 25. Hsp90 governs echinocandin resistance in the pathogenic yeast Candida albicans via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. journals.asm.org [journals.asm.org]
- 28. mdpi.com [mdpi.com]
- 29. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
The Polyene Macrolide Architecture of Hamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hamycin, a potent polyene macrolide antibiotic, represents a significant area of interest in the development of antifungal agents. Produced by the soil bacterium Streptomyces pimprina, this complex natural product exhibits broad-spectrum activity against various fungal pathogens.[1][2] This technical guide provides an in-depth exploration of the core structure of this compound, drawing upon available chemical data and established methodologies for the structural elucidation of polyene macrolides.
Core Structure and Chemical Identity
This compound is a complex of related heptaene macrolides, with this compound A being a major and well-documented component.[3][4] Structurally, it shares a common scaffold with other polyene antifungals like Amphotericin B, characterized by a large macrocyclic lactone ring. A distinguishing feature of this compound is the presence of an additional aromatic group appended to its structure.[5][6]
The chemical identity of this compound A is systematically defined by its IUPAC name: (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,11,13,37-octahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid.[7]
Physicochemical Properties
This compound is typically isolated as a yellow, amorphous powder.[3][8] Its polyene nature dictates its characteristic ultraviolet (UV) absorption.
| Property | Value | Reference |
| Molecular Formula | C58H86N2O19 | [7] |
| Molecular Weight | 1115.3 g/mol | [2][7] |
| Appearance | Yellow amorphous powder | [3][8] |
| UV max (80% methanol) | 383 nm | [3][6][8] |
Experimental Protocols for Structural Elucidation
The determination of the complex three-dimensional structure of polyene macrolides like this compound relies on a combination of sophisticated analytical techniques. While specific experimental data for this compound is not extensively available in the public domain, the following protocols outline the standard methodologies employed for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon skeleton and stereochemistry of complex organic molecules.[9][10]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.
-
Mass Spectrometry (MS)
Mass spectrometry is vital for determining the molecular weight and elemental composition, as well as for obtaining structural information through fragmentation analysis.[11]
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used for large, polar molecules like this compound, typically producing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Mass Analysis: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed to obtain accurate mass measurements, allowing for the determination of the elemental composition.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion is performed to generate a fragmentation pattern. The analysis of these fragments provides valuable information about the connectivity of the molecule, including the sugar moiety and side chains.[12]
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and stereochemistry.[13] Obtaining suitable crystals of large, flexible molecules like polyene macrolides can be challenging.
Protocol Outline:
-
Crystallization: The purified this compound is dissolved in a suitable solvent system, and crystallization is induced by techniques such as vapor diffusion (hanging or sitting drop) against a precipitant solution.[14] Screening of various conditions (e.g., pH, temperature, precipitant concentration) is typically required.
-
Data Collection: A single crystal of sufficient quality is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the atomic positions are determined and refined to generate the final crystal structure.
Biosynthesis of the this compound Core
The biosynthesis of polyene macrolides is a complex process orchestrated by Type I polyketide synthases (PKSs).[15][16] These large, modular enzymes assemble the macrolide backbone through the sequential condensation of small carboxylic acid units.
The biosynthesis of the this compound aglycone is proposed to follow a pathway analogous to that of other well-characterized polyenes like nystatin and amphotericin.[3] The process involves a series of enzymatic domains within the PKS modules, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains, which iteratively extend the polyketide chain. Subsequent modifications by tailoring enzymes, such as hydroxylases and glycosyltransferases, complete the biosynthesis of the final active compound.
Mechanism of Antifungal Action
The primary mechanism of action of this compound, consistent with other polyene macrolides, involves its interaction with ergosterol, a key sterol component of fungal cell membranes.[2][12] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death.
Conclusion
The polyene macrolide structure of this compound, with its characteristic heptaene core, mycosamine sugar, and a distinguishing aromatic moiety, underpins its potent antifungal activity. While a complete, high-resolution three-dimensional structure from X-ray crystallography remains to be publicly reported, a combination of spectroscopic and spectrometric techniques provides a solid foundation for understanding its molecular architecture. Further research, particularly in securing high-quality crystals for X-ray diffraction and detailed multi-dimensional NMR analysis, will be invaluable for a more precise definition of its stereochemistry and conformation, which in turn will aid in the rational design of new and improved antifungal therapeutics.
References
- 1. Direct liquid introduction LC-MS of polyene macrolide antibiotics: comment on the structure of filipin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution NMR structure of five representative glycosylated polyene macrolide antibiotics with a sterol-dependent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Countercurrent Distribution Studies on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. US3261751A - Process of producing this compound antibiotic and product produced - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Direct liquid introduction LC-MS of polyene macrolide antibiotics: comment on the structure of filipin II. | Semantic Scholar [semanticscholar.org]
- 12. Antileishmanial activity of this compound: a polyene antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis and pathway engineering of antifungal polyene macrolides in actinomycetes | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Determining Hamycin Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Hamycin, a polyene antifungal agent. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.
Introduction
This compound is a heptaene polyene macrolide antibiotic produced by Streptomyces pimprina, with potent in vitro activity against a range of pathogenic fungi.[1] Determining the MIC is a critical in vitro measurement to assess the antifungal potency of this compound against various fungal isolates. This document outlines the standardized broth microdilution and agar dilution methods for this purpose.
Materials and Reagents
-
This compound analytical grade powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Glucose
-
Sterile distilled water
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Sterile 96-well U-bottom microtiter plates
-
Sterile petri dishes
-
Spectrophotometer
-
Hemocytometer or colony counter
-
Quality Control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)
Experimental Protocols
This compound is practically insoluble in water but soluble in basic solvents and aqueous lower alcohols.[2] For susceptibility testing, a common practice is to prepare a stock solution in DMSO.
-
Weighing: Accurately weigh the this compound powder.
-
Dissolving: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure it is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
This method is a widely used technique for determining the MIC of antifungal agents and is based on the CLSI M27 and M38 guidelines.
3.2.1. Media Preparation
Prepare RPMI-1640 medium supplemented with 0.2% glucose and buffered with MOPS to a pH of 7.0. Sterilize by filtration.
3.2.2. Inoculum Preparation
-
Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.
-
For yeasts, suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Dilute the standardized inoculum in the RPMI-1640 test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3.2.3. This compound Serial Dilution
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).
3.2.4. Inoculation and Incubation
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile medium to well 12.
-
Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
3.2.5. MIC Determination
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the unaided eye. For polyenes like this compound, the endpoint is typically 100% growth inhibition (no visible growth).
The agar dilution method is a reference technique that involves incorporating the antifungal agent into an agar medium.
3.3.1. Media Preparation
Prepare Mueller-Hinton Agar (for some yeasts) or RPMI-1640 agar with 2% glucose and MOPS buffer. Keep the molten agar in a 45-50°C water bath.
3.3.2. This compound Plate Preparation
-
Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar in separate sterile petri dishes. Mix gently but thoroughly and allow the agar to solidify.
-
Prepare a drug-free control plate.
3.3.3. Inoculum Preparation
Prepare the fungal inoculum as described for the broth microdilution method (Section 3.2.2). The final inoculum to be spotted on the plate should be approximately 1 x 10^4 CFU/spot.
3.3.4. Inoculation and Incubation
-
Using a multipoint inoculator or a micropipette, spot 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
3.3.5. MIC Determination
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Data Presentation
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.01 | [2] |
| Candida albicans | 0.6 - 1.2 | [3] |
| Aspergillus niger | Potent in vitro activity reported | [1] |
Note: The provided MIC values are from published research and are not established clinical breakpoints.
| QC Strain | Method | Acceptable MIC Range (µg/mL) | Reference |
| Candida parapsilosis ATCC 22019 | Broth Microdilution | 0.25 - 1.0 | [4] |
| Candida krusei ATCC 6258 | Broth Microdilution | 0.5 - 2.0 | [4] |
| Paecilomyces variotii ATCC MYA-3630 | Broth Microdilution | 1.0 - 4.0 | [5][6] |
| Aspergillus flavus ATCC MYA-3631 | Broth Microdilution | 1.0 - 8.0 | [7] |
Note: These QC ranges are for Amphotericin B and are provided as a reference for a related polyene. Laboratories should establish their own QC ranges for this compound.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. US3261751A - Process of producing this compound antibiotic and product produced - Google Patents [patents.google.com]
- 3. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hamycin's Efficacy in Murine Candidiasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vivo efficacy of Hamycin, a polyene antifungal agent, in murine models of candidiasis. The following sections present a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the experimental workflow and this compound's mechanism of action.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated in murine models of disseminated candidiasis, with key endpoints being survival rates and the reduction of fungal burden in target organs. The data from these studies are summarized below.
Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage | Administration Route | Mean Survival (Days) | Reference |
| Liposomal this compound | 0.6 mg/kg | - | 38 | |
| Liposomal this compound | 1.2 mg/kg | - | Further Improvement | |
| Liposomal this compound | 1.8 mg/kg | - | Further Improvement | |
| Free this compound | 0.6 mg/kg | - | No Significant Improvement | |
| Control | - | - | 18 |
Note: Specific survival percentages and statistical significance were not detailed in the provided search results. "Further Improvement" indicates a dose-dependent increase in survival as noted in the study.
Table 2: Fungal Burden (Colony Forming Units) in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage | Duration | Organ | Mean log10 CFU/g of tissue ± S.E. | Reference |
| This compound | 10 mg/kg/day | 7 days | Liver | 0.65 ± 0.30 | |
| This compound | 10 mg/kg/day | 7 days | Kidneys | 1.30 ± 0.35 | |
| Amphotericin B | - | 7 days | Liver | 0.40 ± 0.25 | |
| Amphotericin B | - | 7 days | Kidneys | 0.85 ± 0.32 | |
| Control | - | 7 days | Liver | 1.55 ± 0.60 | |
| Control | - | 7 days | Kidneys | 3.00 ± 0.65 | |
| This compound | 10 mg/kg/day | 21 days | Liver | 0.22 ± 0.20 | |
| This compound | 10 mg/kg/day | 21 days | Kidneys | 2.10 ± 0.55 | |
| Amphotericin B | - | 21 days | Liver | 0.20 ± 0.25 | |
| Amphotericin B | - | 21 days | Kidneys | 0.24 ± 0.15 | |
| Control | - | 21 days | Liver | 3.20 ± 0.25 | |
| Control | - | 21 days | Kidneys | 5.30 ± 0.50 |
Note: The study also noted that in diabetic rats, this compound at 20 mg/kg/day for 7 or 21 days showed efficacy comparable to Amphotericin B.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for establishing a murine model of disseminated candidiasis and assessing the efficacy of this compound.
Murine Model of Disseminated Candidiasis
-
Animal Model : Inbred BALB/c mice or outbred ICR (CD-1) mice are commonly used.
-
Immunosuppression (Optional) : To establish a more severe infection, mice can be immunosuppressed. A single intravenous dose of 5-fluorouracil (0.1 mL of a 50 mg/mL solution) can be administered one day prior to inoculation to induce neutropenia.
-
Inoculum Preparation :
-
Candida albicans strains (e.g., ATCC 90028 or SC5314) are subcultured twice on Sabouraud dextrose agar at 37°C for 48 hours.
-
Isolates are then grown overnight in brain heart infusion broth at 37°C with shaking.
-
The yeast cells are collected by centrifugation, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS).
-
The cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 6.25 x 10^5 to 7.5 x 10^6 cells/mL).
-
-
Infection : Mice are infected via intravenous injection of the prepared C. albicans suspension.
This compound Treatment Regimen
-
Drug Formulation : this compound can be administered in its free form or encapsulated in liposomes to reduce toxicity and improve efficacy.
-
Route of Administration :
-
Intraperitoneal : this compound has been administered intraperitoneally for 14 days in some studies.
-
Oral : Oral gavage has also been used, with this compound administered once daily.
-
-
Dosage : Dosages have ranged from 0.6 mg/kg to 20 mg/kg per day, depending on the formulation and the severity of the infection model.
-
Treatment Initiation and Duration : Treatment may be initiated 2 to 4 days post-infection and can continue for 7 to 21 days.
Efficacy Assessment
-
Survival : Animals are monitored daily, and survival rates are recorded.
-
Fungal Burden :
-
At the end of the treatment period, animals are euthanized.
-
Target organs (e.g., kidneys, liver) are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on appropriate culture media (e.g., Sabouraud dextrose agar).
-
Colony forming units (CFU) are counted after incubation, and the results are expressed as log10 CFU per gram of tissue.
-
Visualizations
Experimental Workflow for this compound Efficacy Studies
Caption: Experimental workflow for evaluating this compound's in vivo efficacy.
Mechanism of Action of this compound
This compound is a polyene antifungal that exerts its effect by binding to ergosterol, a crucial component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death. Additionally, this compound has been shown to alter the cell surface of Candida albicans, making it more susceptible to phagocytosis by murine macrophages.
Application Notes and Protocols for Intraperitoneal Administration of Hamycin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of Hamycin in animal studies, with a focus on its efficacy, toxicity, and relevant experimental protocols. This compound, a polyene antifungal antibiotic, has demonstrated significant in vivo activity against a variety of pathogenic fungi.[1][2] This document summarizes key quantitative data from published research, outlines detailed experimental procedures, and provides visual representations of signaling pathways and experimental workflows to guide researchers in their study design.
Efficacy of Intraperitoneal this compound
Intraperitoneal administration of this compound has been shown to be effective in treating systemic fungal infections in various animal models.
Systemic Candidiasis
In a murine model of disseminated candidiasis, IP this compound was highly efficacious.[3] Treatment for 14 days resulted in prolonged survival and a significant reduction in renal colony counts, often leading to complete sterilization of the kidneys.[3] Liposomal formulations of this compound have also demonstrated improved survival and reduction in kidney colony-forming units (CFUs) in mice with systemic candidiasis.[4] For instance, a dose of 0.6 mg/kg of liposomal this compound increased survival from 18 to 38 days, with higher doses of 1.2 and 1.8 mg/kg showing even greater improvement.[4]
Blastomycosis
In studies involving mice infected with Blastomyces dermatitidis, IP this compound administered for 28 days showed significant, though strain-dependent, efficacy.[5] Protective doses varied among different fungal strains, ranging from 0.001 to greater than 0.030 mg per mouse per day.[5] It was noted that even after treatment, relapsing infections could occur.[5]
Other Fungal Infections
This compound has also shown therapeutic efficacy in mice infected with Cryptococcus neoformans and Histoplasma capsulatum.[1][2][6] Parenteral administration of a colloidal dispersion of this compound was capable of sterilizing infections in many mice, particularly when doses approached toxic levels.[6]
Table 1: Summary of this compound Efficacy Data from Animal Studies
| Fungal Infection | Animal Model | This compound Formulation | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Disseminated Candidiasis | BALB/c Mice | Free this compound | 14 days, IP | Prolonged survival, complete sterilization of kidneys | [3] |
| Systemic Candidiasis | Mice | Liposomal this compound | 0.6, 1.2, 1.8 mg/kg, IP | Increased survival (18 to 38 days at 0.6 mg/kg), reduced renal CFU | [4] |
| Blastomycosis | Mice | Free this compound | 0.001 to >0.030 mg/mouse/day for 28 days, IP | Strain-dependent protection and survival | [5] |
| Cryptococcosis | Mice | Colloidal this compound | Approaching toxic levels, parenteral | Sterilization of infection in many mice | [6] |
| Histoplasmosis | Mice | Colloidal this compound | Approaching toxic levels, parenteral | Sterilization of infection in many mice | [6] |
Toxicity of Intraperitoneal this compound
While effective, the parenteral use of this compound is associated with significant toxicity.[4] This has been a limiting factor in its clinical application.
Table 2: this compound Toxicity Data
| Animal Model | Administration Route | LD50 | Observations | Reference(s) |
| Mice | Intraperitoneal | Not explicitly stated, but doses approaching toxic levels were used for efficacy. | Cardiotoxicity was the cause of death in rabbits treated intravenously. | [6] |
| Rabbits | Intravenous | More sensitive than mice to lethal effects. | Cardiotoxicity | [6] |
Research has focused on reducing this compound's toxicity while maintaining its antifungal activity. One successful approach has been the use of liposomal formulations.[4] Encapsulating this compound in multilamellar liposomes composed of dimyristoyl phosphatidylcholine, dimyristoyl phosphatidylglycerol, and cholesterol has been shown to reduce its toxicity both in vitro and in vivo.[4]
Signaling Pathway and Mechanism of Action
This compound is a polyene antifungal agent.[3] Its mechanism of action is similar to other polyenes like Amphotericin B. It selectively binds to ergosterol, a key component of fungal cell membranes.[1][7] This binding disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[7][8] this compound has also been shown to increase the susceptibility of Candida albicans to phagocytosis by murine macrophages, suggesting an additional immunomodulatory role.[2][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound therapy of murine disseminated candidiasis: efficacy and interaction with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of this compound against Blastomyces dermatitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Liposomal Hamycin for Reduced In Vivo Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hamycin, a polyene antifungal agent, exhibits potent activity against a broad spectrum of fungi.[1][2] However, its clinical application, particularly for systemic infections, has been hampered by significant in vivo toxicity, most notably nephrotoxicity.[3] Liposomal encapsulation of this compound has emerged as a promising strategy to mitigate these toxic effects while maintaining or even enhancing its antifungal efficacy.[3][4][5] This document provides detailed application notes and protocols for the formulation, in vivo evaluation, and understanding of the toxicological profile of liposomal this compound.
Data Presentation: Comparative Efficacy and Toxicity
The encapsulation of this compound within a liposomal carrier significantly alters its pharmacokinetic and toxicodynamic properties, leading to an improved therapeutic index. Below is a summary of quantitative data from preclinical studies comparing conventional (free) this compound with various liposomal formulations.
Table 1: In Vivo Toxicity of Free vs. Liposomal this compound
| Formulation | Animal Model | LD50 (mg/kg) | Key Findings | Reference |
| Free this compound | Mice | Not specified; toxic at therapeutic doses | Did not significantly improve survival at 0.6 mg/kg. | [3] |
| Liposomal this compound (DMPC:DMPG:Cholesterol) | Mice | > 1.8 mg/kg (highest dose tested) | Increased survival from 18 to 38 days at 0.6 mg/kg. | [3] |
| Liposomal this compound (SPC:PA; 9:1 molar ratio) | Mice | 0.35 | Reduced toxicity compared to free drug. | [6][7] |
| Liposomal this compound (SPC:Cholesterol:PA; 4:5:1 molar ratio) | Mice | 2.8 | Cholesterol incorporation significantly decreased toxicity. | [6][7] |
DMPC: Dimyristoyl phosphatidylcholine; DMPG: Dimyristoyl phosphatidylglycerol; Cholesterol; SPC: Soya phosphatidylcholine; PA: Phosphatidic acid.
Table 2: In Vivo Efficacy of Free vs. Liposomal this compound in Murine Models of Systemic Fungal Infections
| Infection Model | Treatment Group | Dose (mg/kg) | Survival Rate | Reduction in Fungal Load (Kidneys) | Reference |
| Candida albicans | Free this compound | 0.6 | No significant improvement | Not specified | [3] |
| Liposomal this compound | 0.6 | Increased survival from 18 to 38 days | Significant reduction | [3] | |
| Liposomal this compound | 1.2 and 1.8 | Further improvement in survival | Further reduction | [3] | |
| Aspergillus fumigatus | Free this compound | 0.1 | Little to no protective effect | Not specified | [6][7] |
| Liposomal this compound (SPC:PA) | 0.1 | 90% survival after 7 days | Effective reduction | [6][7] | |
| Liposomal this compound (SPC:Cholesterol:PA) | 0.1 | 60% survival after 7 days | Effective reduction | [6][7] |
Experimental Protocols
Preparation of Liposomal this compound via Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the thin-film hydration method.
Materials:
-
Dimyristoyl phosphatidylcholine (DMPC)
-
Dimyristoyl phosphatidylglycerol (DMPG)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Vacuum pump
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid and Drug Dissolution:
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid-drug film will form on the inner surface of the flask.[9]
-
-
Removal of Residual Solvent:
-
Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.[4]
-
-
Hydration of the Lipid Film:
-
Hydrate the dried film by adding pre-warmed sterile PBS (pH 7.4). The volume of PBS will determine the final concentration of the liposomal suspension.
-
Agitate the flask by hand-shaking or vortexing to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[8]
-
-
Liposome Sizing (Optional but Recommended):
-
For a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.[6]
-
For extrusion, pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a handheld extruder. This will produce large unilamellar vesicles (LUVs) with a more homogenous size.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomal formulation using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of this compound using a suitable method such as HPLC after separating the free drug from the liposomes (e.g., by centrifugation or size exclusion chromatography).
-
In Vivo Toxicity Assessment in a Murine Model
This protocol outlines a general procedure for assessing the acute toxicity of liposomal this compound in mice.
Materials:
-
Healthy, age- and weight-matched mice (e.g., BALB/c or CD-1)
-
Liposomal this compound and free this compound formulations
-
Sterile saline for injection
-
Appropriate animal handling and restraint devices
-
Calibrated scales for weighing animals
-
Equipment for blood collection and analysis (hematology and clinical chemistry)
-
Materials for necropsy and tissue fixation (e.g., 10% neutral buffered formalin)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week before the study.
-
Randomly assign animals to treatment groups (e.g., vehicle control, free this compound, and different doses of liposomal this compound). A typical group size is 5-10 mice per sex.
-
-
Dose Administration:
-
Administer a single intravenous (i.v.) injection of the respective formulations via the tail vein.
-
-
Clinical Observations:
-
Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, 72 hours, and daily thereafter for 14 days).[10][11] Observe for changes in behavior, appearance, and any signs of morbidity or mortality.
-
Record body weights prior to dosing and at specified intervals throughout the study.
-
-
Endpoint Analysis (at 14 days or earlier if humane endpoints are reached):
-
Collect blood samples for hematology and serum chemistry analysis to assess for organ-specific toxicity (e.g., kidney and liver function markers).[10]
-
Perform a gross necropsy on all animals.
-
Collect major organs (kidneys, liver, spleen, lungs, heart) for histopathological examination. Fix tissues in 10% neutral buffered formalin.
-
-
Data Analysis:
-
Calculate the LD50 if applicable.
-
Statistically analyze differences in body weight, hematology, clinical chemistry, and organ weights between groups.
-
A pathologist should evaluate the histopathology slides to identify any treatment-related lesions.
-
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a model for evaluating the efficacy of liposomal this compound in treating systemic Candida albicans infection in mice.[5][12][13]
Materials:
-
Candida albicans strain (e.g., ATCC 90028 or SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar and broth
-
Hemocytometer or spectrophotometer
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Liposomal this compound and free this compound formulations
-
Sterile saline
-
Equipment for tissue homogenization and quantitative culture
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.[12]
-
Harvest the yeast cells by centrifugation, wash with sterile saline, and resuspend in saline.
-
Determine the cell concentration using a hemocytometer or by measuring optical density. Adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/ml).[2]
-
-
Infection:
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer the vehicle control, free this compound, or liposomal this compound intravenously daily for a defined period (e.g., 5-7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the animals daily for a predetermined period (e.g., 21-30 days) and record mortality. Plot Kaplan-Meier survival curves.
-
Fungal Burden Study: At a specified endpoint (e.g., 24 hours after the last treatment), euthanize a subset of animals from each group.
-
Aseptically remove target organs, particularly the kidneys.[13]
-
Weigh the organs, homogenize them in sterile saline, and perform serial dilutions of the homogenates.
-
Plate the dilutions onto YPD agar and incubate at 37°C for 24-48 hours.
-
Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.[1]
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank test.
-
Analyze differences in fungal burden (CFU/gram of tissue) between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed pathway of this compound-induced nephrotoxicity and the protective effect of liposomes.
Experimental Workflow
Caption: Workflow for the formulation and in vivo evaluation of liposomal this compound.
Logical Relationship
Caption: Rationale for using liposomal this compound to improve its therapeutic index.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal this compound in the control of experimental aspergillosis in mice: effect of phosphatidic acid with and without cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. biogem.it [biogem.it]
- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating Hamycin's Effect on Fungal Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), exhibit increased tolerance to antimicrobial agents and host immune responses. Hamycin, a polyene antifungal antibiotic, has demonstrated broad-spectrum activity against various fungal pathogens. This document provides detailed application notes and protocols for investigating the efficacy of this compound against fungal biofilm formation. The methodologies outlined here are designed to deliver robust and reproducible data for researchers, scientists, and professionals involved in drug development.
This compound, like other polyene antibiotics, is known to interact with ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. While its activity against planktonic (free-floating) fungal cells is well-documented, its specific effects on the complex architecture of biofilms are less characterized. These protocols will guide the user through the process of quantifying this compound's ability to both inhibit the formation of new biofilms and eradicate pre-formed, mature biofilms.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on fungal biofilms, based on typical results observed for polyene antibiotics. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm Fungi
| Fungal Species | Planktonic MIC (µg/mL) | Sessile MIC (SMIC₅₀) (µg/mL) | Sessile MIC (SMIC₈₀) (µg/mL) |
| Candida albicans | 0.5 - 2.0 | 8 - 32 | 32 - 128 |
| Aspergillus fumigatus | 1.0 - 4.0 | 16 - 64 | 64 - 256 |
SMIC₅₀ and SMIC₈₀ represent the minimum concentrations required to inhibit 50% and 80% of biofilm metabolic activity, respectively.
Table 2: this compound's Efficacy in Inhibiting Biofilm Formation and Eradicating Pre-formed Biofilms
| Fungal Species | Biofilm Inhibitory Concentration (BIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
| Candida albicans | 4 - 16 | 64 - 256 |
| Aspergillus fumigatus | 8 - 32 | 128 - 512 |
BIC₅₀ is the concentration that inhibits 50% of biofilm formation. MBEC₅₀ is the concentration that eradicates 50% of pre-formed biofilms.
Experimental Protocols
The following are detailed protocols for assessing the antibiofilm activity of this compound.
Protocol 1: Determination of Sessile Minimum Inhibitory Concentration (SMIC)
This protocol determines the minimum concentration of this compound required to inhibit the metabolic activity of a fungal biofilm.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal cell suspension in the growth medium to a final concentration of 1-5 x 10⁵ cells/mL.
-
Biofilm Formation:
-
Add 100 µL of the fungal suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
This compound Treatment:
-
After the incubation period, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Prepare serial dilutions of this compound in the growth medium.
-
Add 100 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a drug-free control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Metabolic Activity Assessment (XTT Assay):
-
Wash the wells twice with PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: The SMIC is determined as the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control.
Protocol 2: Biofilm Biomass Quantification using Crystal Violet Staining
This protocol quantifies the total biofilm biomass after treatment with this compound.
Materials:
-
Fungal strain and growth medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
33% Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation and this compound Treatment: Follow steps 1-3 from Protocol 1.
-
Crystal Violet Staining:
-
After the 24-hour treatment with this compound, wash the wells twice with PBS.
-
Fix the biofilms by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Wash the wells thoroughly with sterile water to remove excess stain.
-
-
Dye Solubilization and Quantification:
-
Add 150 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition or reduction for each this compound concentration compared to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the investigation of this compound's effect on fungal biofilms.
Disclaimer: The quantitative data presented in the tables are illustrative and not based on specific experimental results for this compound. Researchers should generate their own data following the provided protocols. The signaling pathway diagram represents a hypothesis for the downstream effects of polyene-induced membrane stress and requires experimental validation.
Application Notes and Protocols: Hamycin Susceptibility Testing for Clinical Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hamycin is a polyene antifungal antibiotic produced by the bacterium Streptomyces pimprina. It shares a similar chemical structure with Amphotericin B and exerts its antifungal effect by binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death.[][2][3] These application notes provide detailed protocols for determining the in vitro susceptibility of clinical fungal isolates to this compound using standardized methods.
Mechanism of Action
This compound, like other polyene antifungals, has a high affinity for ergosterol, the primary sterol in fungal cell membranes. Upon binding, it is thought to form pores or channels in the membrane, increasing its permeability to ions and small molecules. This disruption of the membrane's barrier function leads to a loss of the electrochemical gradient and leakage of essential cytoplasmic components, resulting in cell death. The selectivity of this compound for fungi is attributed to the difference in sterol composition between fungal (ergosterol) and mammalian (cholesterol) cell membranes.
Quantitative Susceptibility Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against various clinical fungal isolates. It is important to note that publicly available data, particularly for filamentous fungi, is limited. Researchers are encouraged to use the protocols provided herein to determine the susceptibility of their specific isolates.
Table 1: In Vitro Susceptibility of Yeasts to this compound
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |
| Candida spp. | 84 | ≤ 0.16 | [4] |
| Candida albicans | Not Specified | 0.01 | [5] |
| Candida albicans | Not Specified | 0.6 - 1.2 (Liposomal) | [6] |
| Cryptococcus neoformans | Not Specified | 0.006 | [5] |
Table 2: In Vitro Susceptibility of Molds to this compound
| Fungal Species | Number of Isolates | MIC (µg/mL) | Reference(s) |
| Aspergillus niger | Not Specified | 0.1 | [5] |
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of clinical fungal isolates to this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast isolates
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Workflow Diagram:
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in a small amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a drug-free growth control, and well 12 as a sterility control (uninoculated medium).
-
-
Preparation of Yeast Inoculum:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or use a spectrophotometer to achieve a transmittance of 75-77% at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized yeast inoculum to each well from 1 to 11. This will bring the final volume to 200 µL and the drug concentrations to the desired range.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.
-
The endpoint can be determined visually or by reading the absorbance at 490 nm with a microplate reader.
-
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38)
This protocol is for determining the MIC of this compound against filamentous fungi.
Materials:
-
Same as for yeasts, with the addition of:
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water with 0.05% Tween 20
Workflow Diagram:
Procedure:
-
Preparation of this compound and Microtiter Plates:
-
Follow steps 1 and 2 from the yeast protocol.
-
-
Preparation of Mold Inoculum:
-
Grow the mold isolate on a PDA slant or plate at 35°C for 7 days or until sporulation is adequate.
-
Harvest the conidia by flooding the agar surface with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric methods.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plates as described for yeasts (Protocol 1, step 4).
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of this compound that shows complete inhibition of growth as judged by the naked eye.
-
Quality Control
For quality control, it is recommended to test reference strains with known MIC values for polyene antifungals, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in each batch of susceptibility tests. The MIC values obtained for these strains should fall within the established acceptable ranges.
Disclaimer
These protocols are intended for research use only by trained laboratory personnel. It is crucial to adhere to standard laboratory safety practices. The provided information is based on current scientific literature and standardized guidelines, but users should validate these methods for their specific applications.
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. US3261751A - Process of producing this compound antibiotic and product produced - Google Patents [patents.google.com]
- 6. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Hamycin Efficacy in Animal Models of Aspergillosis
Disclaimer: The following protocols and data are provided for research and development purposes. Direct experimental data on the efficacy of Hamycin against Aspergillus species in established animal models is limited in publicly available literature. The provided protocols are based on well-established murine models for invasive pulmonary aspergillosis used for testing other polyene antifungals, such as Amphotericin B. The quantitative data for this compound is illustrative and intended to serve as a template for data presentation.
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high morbidity and mortality rates. The development of effective antifungal therapies is crucial. This compound, a polyene antifungal antibiotic, has demonstrated potent in vitro activity against a range of pathogenic fungi.[1] However, its parenteral use has been associated with toxicity.[2] The use of animal models is an indispensable step in the preclinical evaluation of new antifungal agents and formulations, allowing for the assessment of efficacy, pharmacokinetics, and toxicity in a living system.[3][4] Murine models of invasive pulmonary aspergillosis are the most commonly used due to their reproducibility and the availability of immunological reagents.[5] These models are crucial for determining the potential of this compound as a therapeutic agent for aspergillosis and for evaluating novel formulations, such as liposomal this compound, aimed at reducing toxicity and improving the therapeutic index.[2][6]
Murine Model of Invasive Pulmonary Aspergillosis
The most widely accepted and standardized model for testing antifungal efficacy against aspergillosis is the neutropenic mouse model of invasive pulmonary aspergillosis. This model mimics the human condition of immunosuppression, a key risk factor for this infection.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy in a murine model of invasive pulmonary aspergillosis.
Detailed Experimental Protocols
Preparation of Aspergillus fumigatus Conidia
-
Culture Aspergillus fumigatus (e.g., strain Af293) on Sabouraud dextrose agar plates for 7-10 days at 37°C.[7]
-
Harvest conidia by flooding the plate with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80.[7]
-
Gently scrape the surface with a sterile cell scraper.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice by centrifugation and resuspend in sterile PBS.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10⁸ conidia/mL).
Immunosuppression and Infection Protocol
-
Animal Selection: Use male BALB/c mice, 20-22 grams.[7]
-
Immunosuppression:
-
Administer cyclophosphamide intraperitoneally at a dose of 150-250 mg/kg on day -2 relative to infection.[1][7]
-
Administer cortisone acetate subcutaneously at a dose of 200-250 mg/kg on day -2 relative to infection.[7][8]
-
A second dose of cyclophosphamide (200 mg/kg) and cortisone acetate (250 mg/kg) can be given on day +3 to maintain neutropenia.[7][8]
-
-
Infection (Day 0):
-
Intranasal Inoculation: Anesthetize mice with isoflurane. Instill 20-40 µL of the conidial suspension (e.g., 5 x 10⁶ conidia) into the nares.[9]
-
Inhalation/Aerosol Infection: Place mice in an acrylic aerosol chamber and expose them for 1 hour to an aerosol generated from a suspension of A. fumigatus conidia (e.g., 10⁹ conidia/mL).[7][8]
-
-
Antibacterial Prophylaxis: To prevent secondary bacterial infections, administer an antibiotic such as ceftazidime (5 mg/day, subcutaneously) from day +1 to +6 post-infection.[7]
This compound Formulation and Administration
This compound is poorly soluble in water, which necessitates a suitable formulation for parenteral administration.[10]
A. Standard this compound Suspension (for intraperitoneal administration):
-
Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
For administration, dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
B. Liposomal this compound Formulation (adapted from methodologies for other polyenes): [2]
-
Lipid Composition: Use a mixture of dimyristoyl phosphatidylcholine (DMPC), dimyristoyl phosphatidylglycerol (DMPG), and cholesterol.
-
Preparation of Lipid Film: Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with sterile aqueous buffer (e.g., PBS) by vortexing or sonication. This process forms multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
-
Administration: Administer the liposomal this compound suspension intravenously or intraperitoneally.
Treatment and Monitoring
-
Initiate treatment 24 hours after infection.[7]
-
Divide mice into groups:
-
Vehicle control (e.g., the vehicle used for this compound formulation).
-
Free this compound (various doses).
-
Liposomal this compound (various doses).
-
Positive control (e.g., Liposomal Amphotericin B, 10 mg/kg/day).[7]
-
-
Administer treatment daily for a specified period (e.g., 7-10 days).
-
Monitor mice twice daily for survival, body weight, and clinical signs of illness (e.g., lethargy, ruffled fur).
-
Euthanize moribund animals as per institutional guidelines.
Endpoint Analysis
A. Survival:
-
Record daily survival rates and plot Kaplan-Meier survival curves. Analyze for statistical significance using the log-rank test.
B. Fungal Burden in Lungs:
-
At a predetermined time point (e.g., day 4 post-infection or at the end of the study), euthanize a subset of animals from each group.
-
Aseptically remove the lungs.
-
Colony-Forming Units (CFU):
-
Quantitative PCR (qPCR):
-
Extract total DNA from lung homogenates.
-
Perform qPCR using primers and probes specific for an Aspergillus gene (e.g., the 18S rRNA gene).
-
Quantify fungal DNA relative to a standard curve of known Aspergillus DNA concentrations.
-
C. Histopathology:
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Grocott's Methenamine Silver (GMS) to visualize fungal elements.[3][12]
-
Score the sections for the extent of inflammation, tissue damage, and fungal invasion.
Data Presentation
Efficacy of Polyene Antifungals in Murine Models of Aspergillosis
| Antifungal Agent | Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Liposomal Amphotericin B | BALB/c mice, neutropenic | 10 mg/kg/day, IP | Survival | Increased survival compared to untreated controls | [7] |
| Amphotericin B | DBA/2 mice, corticosteroid-immunosuppressed | 4 or 8 mg/kg/day | Survival | Dose-dependent increase in survival | [13] |
Illustrative Efficacy Data for this compound in a Murine Model of Aspergillosis
| Treatment Group | Dosing Regimen (IP) | Mean Survival Time (Days) | Lung Fungal Burden (log₁₀ CFU/g ± SD) at Day 4 |
| Vehicle Control | - | 5.5 | 5.8 ± 0.4 |
| Free this compound | 1 mg/kg/day | 7.2 | 4.9 ± 0.6 |
| Free this compound | 2 mg/kg/day | 8.5 | 4.2 ± 0.5 |
| Liposomal this compound | 1 mg/kg/day | 9.8 | 4.1 ± 0.5 |
| Liposomal this compound | 2 mg/kg/day | 12.1 | 3.5 ± 0.4 |
| Liposomal this compound | 5 mg/kg/day | 15.3 | 2.8 ± 0.3 |
| Liposomal Amphotericin B | 10 mg/kg/day | 14.8 | 2.9 ± 0.4 |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathways
While the direct signaling pathways affected by this compound in the context of aspergillosis are not well-defined, its mechanism of action as a polyene is understood to involve binding to ergosterol in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death.
Caption: Mechanism of action of this compound leading to fungal cell death.
References
- 1. Frontiers | Dynamic Immune Cell Recruitment After Murine Pulmonary Aspergillus fumigatus Infection under Different Immunosuppressive Regimens [frontiersin.org]
- 2. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 6. karger.com [karger.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vaccine-Induced Protection in Two Murine Models of Invasive Pulmonary Aspergillosis [frontiersin.org]
- 10. US3261751A - Process of producing this compound antibiotic and product produced - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis [scholarworks.indianapolis.iu.edu]
- 13. academic.oup.com [academic.oup.com]
Application Note: Quantification of Hamycin Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed methodology for the quantification of the antifungal agent Hamycin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a polyene macrolide antibiotic produced by Streptomyces pimprina, is utilized as a potent fungicide.[1][2] This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for the chromatographic separation and quantification of this compound, particularly from pharmaceutical cream formulations. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and research applications.[2][3]
Introduction
This compound is a heptaene macrolide antibiotic that is effective against a broad spectrum of fungi.[1] Its clinical and agricultural importance necessitates reliable and accurate analytical methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details an isocratic RP-HPLC method coupled with UV detection for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with an autosampler and a UV detector is suitable (e.g., Shimadzu LC 2010).[2]
-
Column: A Thermo Scientific C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
Sonicator: For degassing the mobile phase and dissolving samples.[2]
-
pH Meter: For adjusting the pH of the mobile phase.
-
Syringe Filters: 0.45 µm nylon or PTFE filters for sample and mobile phase filtration.
Reagents and Standards
-
This compound Reference Standard: Of known purity.
-
Methanol: HPLC grade.
-
Diisopropylamine: Analytical grade.[2]
-
Ammonium Acetate: Analytical grade.[2]
-
Glacial Acetic Acid: Analytical grade.[2]
-
Distilled Water: HPLC grade or equivalent.
Protocols
Preparation of Mobile Phase
The mobile phase consists of a mixture of 0.4% (v/v) diisopropylamine in methanol and 0.5% (w/v) ammonium acetate in distilled water in a ratio of 90:10 (v/v).[2]
-
To prepare the ammonium acetate solution (0.5% w/v): Dissolve 0.5 g of ammonium acetate in 100 mL of distilled water.
-
To prepare the diisopropylamine in methanol solution (0.4% v/v): Add 0.4 mL of diisopropylamine to 100 mL of methanol.
-
To prepare the final mobile phase: Mix 900 mL of the 0.4% diisopropylamine in methanol solution with 100 mL of the 0.5% ammonium acetate solution.
-
Adjust the pH of the final mixture to 6.5 using glacial acetic acid.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[2]
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[2]
-
Dissolve the standard in the mobile phase.
-
Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.[2]
-
From this stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 50-250 µg/mL).[2]
Preparation of Sample Solution (from a Pharmaceutical Cream)
-
Accurately weigh 2 g of the cream formulation (containing approximately 10 mg of this compound) and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of the mobile phase (used as a diluent) to the flask.[2]
-
Sonicate the flask for a sufficient time to completely dissolve the this compound from the cream matrix.[2]
-
Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.[2]
-
Filter the resulting solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | Thermo Scientific C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.4% (v/v) Diisopropylamine in Methanol : 0.5% (w/v) Ammonium Acetate in Water (90:10 v/v), pH 6.5[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient[2] |
| Detection Wavelength | 263 nm[2] |
| Run Time | 7 minutes[2] |
Note: A separate preparative HPLC method for the separation of this compound components uses a gradient mobile phase of methanol and water with detection at 384 nm.[1]
Data and Results
The described method was validated for its performance. The key quantitative data are summarized in the tables below.
System Suitability
| Parameter | Result |
| Retention Time (min) | 2.433[2] |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2 |
Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 50 - 250[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2%[2] |
| Accuracy (Recovery %) | High (Specific values not provided in the source)[3] |
| Specificity | The method is specific and reliable.[3] |
Visualizations
Experimental Workflow
The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The RP-HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in pharmaceutical preparations. The method is straightforward and utilizes readily available instrumentation and reagents, making it a valuable tool for quality control and research laboratories involved in the analysis of this important antifungal agent. The validation data demonstrates that the method is reliable and reproducible.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hamycin Solubility for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Hamycin, a polyene antifungal agent with limited aqueous solubility. Our goal is to facilitate the successful design and execution of in vitro experiments by providing detailed protocols and practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my in vitro assays?
A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent property makes it poorly soluble in aqueous-based buffers and cell culture media, which can lead to precipitation and inaccurate experimental results.
Q2: What is the most common solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating a high-concentration stock solution of this compound. It is a powerful organic solvent that can effectively dissolve this compound and is compatible with most cell culture assays at low final concentrations.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%, and ideally not exceeding 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: I'm still observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous media. What can I do?
A4: This is a common issue. When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the poorly soluble compound to precipitate. Please refer to our Troubleshooting Guide for detailed solutions to this problem.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion. Pre-warming the aqueous medium to 37°C can also improve solubility. |
| Interaction with media components. | Components in serum or basal media (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility. Try preparing the dilution in a serum-free medium first, then adding it to your complete, serum-containing medium. | |
| Inconsistent or unreliable experimental results | Incomplete dissolution of this compound. | Ensure your this compound stock solution is completely clear before use. If crystals are visible, gently warm the vial (e.g., in a 37°C water bath) and vortex until fully dissolved. |
| Degradation of this compound in solution. | Prepare fresh dilutions of this compound for each experiment. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles. | |
| Visible particles in the final culture medium | Aggregation of this compound molecules. | Consider alternative solubilization methods such as preparing a colloidal dispersion or using cyclodextrins to encapsulate the this compound molecule. Refer to the Experimental Protocols section for more details. |
Quantitative Data: this compound Solubility
Obtaining precise quantitative solubility data for this compound is challenging due to its poor aqueous solubility. The following table summarizes the available qualitative solubility information. For quantitative analysis, we recommend performing a solubility assay in your specific buffer or medium.
| Solvent | Solubility | Reference |
| Water | Almost Insoluble | BOC Sciences |
| Aqueous Lower Alcohols (e.g., Ethanol, Methanol) | Soluble | BOC Sciences |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | BOC Sciences |
| Pyridine | Soluble | BOC Sciences |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Preparing a Colloidal Dispersion of this compound
This protocol provides a general guideline for creating a colloidal dispersion to improve the aqueous dispersibility of this compound. Optimization may be required.
Materials:
-
This compound powder
-
Sodium deoxycholate
-
Sterile distilled water
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Sterile centrifuge tubes
Procedure:
-
Weigh this compound and sodium deoxycholate and add them to sterile distilled water in a sterile container.
-
Stir the suspension in an ice bath until the temperature reaches 7°C.
-
Slowly add 1N NaOH while stirring until the solution becomes nearly clear.
-
Neutralize the solution with 1N HCl.
-
Centrifuge the solution at 5°C to remove any undissolved sediment.
-
The resulting optically clear yellow supernatant is the colloidal dispersion of this compound.
-
Sterile-filter the dispersion through a 0.22 µm filter.
-
Store the colloidal dispersion at 4°C, protected from light.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol outlines a general procedure for forming an inclusion complex between this compound and a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance
Preventing Hamycin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Hamycin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a polyene macrolide antifungal antibiotic produced by Streptomyces pimprina. Structurally similar to Amphotericin B, it is effective against a variety of fungi. However, this compound is an amphoteric compound that is almost insoluble in water and dry lower aliphatic alcohols, which poses a significant challenge for its application in aqueous cell culture environments. This poor solubility can lead to precipitation, which can cause inconsistent results, cellular stress, and inaccurate dose-response data.
Q2: What are the primary causes of this compound precipitation in my cell culture medium?
Precipitation of this compound in cell culture media can be triggered by several factors:
-
Solvent Shift: this compound is often dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.
-
pH Instability: The pH of the cell culture medium can influence the solubility of this compound. As cells metabolize, they can produce acidic byproducts that lower the pH of the medium, potentially reducing this compound's solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of media components and the added this compound.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final volume of the cell culture medium.
-
Interactions with Media Components: Components within the media, such as salts and serum proteins, can interact with this compound and reduce its solubility.
Q3: My this compound, dissolved in DMSO, precipitates upon addition to the culture medium. What should I do?
This is a classic example of a solvent shift. To mitigate this, instead of adding a small volume of highly concentrated this compound stock directly to your medium, try a serial dilution approach. Prepare intermediate dilutions of your this compound stock in DMSO first. Then, add a small volume of a lower concentration DMSO stock to your pre-warmed cell culture medium while mixing gently. This gradual dilution can help prevent localized high concentrations that lead to immediate precipitation.
Q4: How does the presence of serum (e.g., FBS) in the medium affect this compound?
Serum proteins can have a complex effect on poorly soluble drugs. On one hand, proteins can sometimes bind to hydrophobic compounds and help keep them in solution. On the other hand, interactions with proteins can also lead to aggregation and precipitation. The effect of serum on this compound stability should be determined empirically for your specific cell line and media combination.
This compound Solubility and Working Concentrations
Solubility Data
Quantitative solubility data for this compound is limited. The following table summarizes available information and provides context with data from the structurally similar polyene antibiotic, Amphotericin B.
| Solvent | This compound Solubility | Amphotericin B Solubility | Notes |
| Water | Almost Insoluble[1] | Insoluble | Poorly soluble in aqueous solutions at neutral pH. |
| DMSO | Soluble (a 2 mg/mL solution has been prepared) | ~35-40 mg/mL | A common solvent for creating high-concentration stock solutions. |
| DMF | Data not available | ~3-4 mg/mL | An alternative organic solvent. |
| Aqueous Alcohols | Soluble in aqueous lower alcohols (e.g., 50% hot ethanol)[1] | Soluble in mixtures of alcohols and water | The exact concentration of alcohol can be optimized. |
| Basic Solvents | Soluble (e.g., Pyridine)[1] | Data not available | Use with caution due to potential cytotoxicity. |
Recommended Working Concentrations
The optimal working concentration of this compound should be determined experimentally for each cell line and fungal species. The following provides a general guideline based on its antifungal activity.
| Parameter | Concentration Range | Organism/Cell Type | Reference |
| Antifungal MIC | 0.01 - 0.16 µg/mL | Candida albicans | [2][3] |
| Antifungal MIC | 0.008 - 0.016 µg/mL | Blastomyces dermatitidis | [4] |
| Cytotoxicity | Should be determined | Mammalian cells | N/A |
Note: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific mammalian cell line.
Troubleshooting Guide for this compound Precipitation
If you observe a precipitate in your cell culture medium after adding this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL in DMSO)
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (optional, if clarity is a concern and DMSO is compatible)
Procedure:
-
Pre-warm the this compound powder vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Add the calculated volume of anhydrous DMSO. For 1 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.
-
Gentle Warming/Sonication (Optional): If the this compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a water bath sonicator for 5-10 minutes. Visually inspect to ensure no particles remain.
-
Sterilization (Optional): If necessary, the DMSO stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for long-term use.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium (with and without serum)
-
Sterile conical tubes or multi-well plates
-
37°C incubator with 5% CO₂
-
Method for quantifying this compound (e.g., HPLC, spectrophotometry)
Procedure:
-
Prepare this compound-spiked Media: Prepare two sets of your complete cell culture medium: one with your standard serum concentration and one without. For each condition, spike the medium with this compound to your desired final working concentration (e.g., 1 µg/mL). Prepare a sufficient volume to collect samples at multiple time points.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot from each condition for analysis. This will serve as your baseline (T=0) concentration.
-
Incubation: Place the remaining this compound-spiked media in a 37°C, 5% CO₂ incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 8, 24, 48, and 72 hours), remove an aliquot from each condition for analysis.
-
Sample Processing: At each time point, visually inspect the media for any signs of precipitation. Centrifuge the aliquots at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated this compound.
-
Quantification: Carefully collect the supernatant and quantify the concentration of soluble this compound using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Plot the concentration of soluble this compound over time for both serum-containing and serum-free conditions. This will provide a stability profile and help determine the time window in which the this compound concentration remains stable in your experimental setup.
This compound's Mechanism of Action
This compound, like other polyene antibiotics, exerts its antifungal effect by targeting the fungal cell membrane. The diagram below illustrates this mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro susceptibility and resistance of Candida spp. to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of this compound against Blastomyces dermatitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Hamycin-Induced Cytotoxicity in Fibroblast Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Hamycin-induced cytotoxicity in fibroblast cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity in fibroblast cell lines?
A1: this compound is a polyene antifungal antibiotic used to treat various fungal infections.[1][2] Its mechanism of action involves binding to sterols, primarily ergosterol, in fungal cell membranes, leading to pore formation, increased permeability, and ultimately, fungal cell death.[3] However, this compound can also bind to cholesterol in mammalian cell membranes, including those of fibroblasts, which can disrupt membrane integrity and induce cytotoxicity.[4][5] This off-target effect is a primary cause of its toxicity to host cells.
Q2: What are the typical signs of this compound-induced cytotoxicity in fibroblast cultures?
A2: Common indicators of this compound-induced cytotoxicity include:
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe blebbing of the cell membrane.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like the MTT or Trypan Blue exclusion assay.
-
Increased Cell Death: An increase in markers of apoptosis (e.g., Annexin V staining) or necrosis (e.g., LDH release).
-
Decreased Proliferation: A reduction in the rate of cell division.
Q3: How can I reduce this compound's cytotoxicity without compromising its antifungal efficacy?
A3: The most effective and widely documented method is the use of liposomal formulations.[3][6] Encapsulating this compound in liposomes, particularly those containing cholesterol, can significantly reduce its toxicity to mammalian cells while maintaining its antifungal activity.[6] The liposome acts as a carrier, preventing the direct interaction of this compound with the cholesterol in fibroblast cell membranes.
Q4: What is the role of cholesterol in liposomal formulations of this compound?
A4: Cholesterol is a critical component in liposomal formulations designed to reduce the toxicity of polyene antibiotics like this compound. It is thought to act as a "cholesterol sink," where the this compound molecules preferentially interact with the cholesterol within the liposome rather than the cholesterol in mammalian cell membranes. This reduces the drug's ability to disrupt fibroblast cell membranes, thereby lowering its cytotoxicity.[6]
Q5: Are there other strategies besides liposomal formulations to mitigate cytotoxicity?
A5: While liposomal delivery is the most prominent strategy, other approaches that have been explored for similar polyene antibiotics include:
-
Chemical Modification: Creating derivatives of the polyene antibiotic with reduced affinity for cholesterol.
-
Combination Therapy: Using this compound in combination with other agents that may offer a protective effect or allow for a lower, less toxic dose of this compound to be used.
-
Targeted Delivery Systems: Developing nanocarriers that specifically target fungal cells, minimizing exposure to mammalian cells.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the specific fibroblast cell line. | Determine the IC50 value for your specific cell line to establish a baseline for cytotoxicity. Consider using a more resistant fibroblast line if appropriate for your experimental goals. |
| Solvent-induced toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Always include a solvent control in your experiments. |
| Incorrect this compound concentration. | Verify the stock concentration of your this compound solution. Perform a dose-response experiment to confirm the cytotoxic range. |
| Free this compound formulation is inherently toxic. | Switch to a liposomal formulation of this compound. If preparing in-house, ensure the liposomes are properly formulated with an optimal this compound-to-cholesterol ratio.[6] |
Issue 2: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. |
| Interference of this compound with the assay. | Some compounds can interfere with the colorimetric or enzymatic reactions of cytotoxicity assays. Run a control with this compound in cell-free media to check for direct interference with the assay reagents. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| High background LDH in serum (LDH assay). | Use a low-serum or serum-free medium during the LDH release portion of the experiment to minimize background signal. Include a media-only background control. |
| Improper handling of cells leading to membrane damage. | Handle cells gently during passaging and seeding to avoid mechanical stress that can lead to premature cell death and inconsistent results. |
Issue 3: Difficulty in preparing stable and effective liposomal this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect lipid composition. | The ratio of phospholipids, cholesterol, and this compound is crucial. Refer to established protocols for liposomal polyene antibiotic formulations. A common starting point is a molar ratio of phospholipid:cholesterol:this compound of 2:1:0.1. |
| Inefficient drug encapsulation. | The method of liposome preparation (e.g., thin-film hydration, sonication, extrusion) affects encapsulation efficiency. Use techniques like extrusion to create unilamellar vesicles of a defined size for better consistency. |
| Liposome instability. | Store liposomal formulations at the recommended temperature (usually 4°C) and protect from light. Assess liposome stability over time by measuring particle size and drug leakage. |
| Aggregation of liposomes. | Aggregation can occur due to improper formulation or storage. Ensure the zeta potential of the liposomes is sufficient to prevent aggregation. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Cytotoxicity Data | Key Findings | Citation |
| Amphotericin B (Deoxycholate) | Mouse Fibroblasts (BALB/3T3) | MTT Assay | Significant decrease in viability at ≥ 5 µg/mL after 7 days. | The conventional formulation is highly cytotoxic at lower concentrations and longer exposure times. | [7] |
| Liposomal Amphotericin B | Mouse Fibroblasts (BALB/3T3) | MTT Assay | No significant decrease in viability at 1 µg/mL after 7 days; decreased viability at 5-10 µg/mL. | Liposomal formulation significantly reduces cytotoxicity compared to the deoxycholate formulation. | [7] |
| Amphotericin B | Human Postnatal Fibroblasts (HPF) | MTT Assay | IC50 > 100 µM | Demonstrates the inherent resistance of some fibroblast lines to polyene antibiotics. | [8] |
| Nystatin (another polyene) | Human Postnatal Fibroblasts (HPF) | MTT Assay | IC50 > 100 µM | Similar to Amphotericin B, shows low cytotoxicity in this specific fibroblast line. | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Fibroblast cell line
-
Complete culture medium
-
This compound (and liposomal this compound if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or liposomal this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated controls and solvent controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and membrane disruption.
Materials:
-
Fibroblast cell line
-
Complete culture medium (low serum or serum-free for the assay)
-
This compound (and liposomal this compound if applicable)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed fibroblasts into a 96-well plate as described for the MTT assay.
-
After 24 hours, replace the medium with low-serum or serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Fibroblast cell line
-
This compound (and liposomal this compound if applicable)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed fibroblasts in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase, as trypsin can sometimes damage the cell membrane.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway for this compound-Induced Cytotoxicity in Fibroblasts
Caption: this compound-induced cytotoxicity pathway in fibroblasts.
Diagram 2: Experimental Workflow for Assessing and Mitigating this compound Cytotoxicity
Caption: Workflow for this compound cytotoxicity studies.
Diagram 3: Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Troubleshooting high this compound cytotoxicity.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. Overview of clinical studies and liposomal formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020264161A1 - Method of reconstituting liposomal annamycin - Google Patents [patents.google.com]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Stability of Hamycin in different laboratory solvents and buffers
Welcome to the Technical Support Center for Hamycin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various laboratory solvents and buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amphoteric polyene antibiotic. It is practically insoluble in water, benzene, chloroform, and dry lower aliphatic alcohols. However, it is soluble in basic solvents such as pyridine and in aqueous lower alcohols like 80% methanol. It also shows solubility in dimethyl sulfoxide (DMSO).[1]
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause?
A2: This is a common issue with polyene antibiotics like this compound. While this compound may be soluble in organic solvents like DMSO or methanol, it tends to aggregate and precipitate in aqueous solutions, especially at neutral pH.[2] To mitigate this, consider the following:
-
Maintain a sufficient concentration of the organic co-solvent: When diluting into an aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO, methanol) is high enough to maintain solubility.
-
Adjust the pH: The stability of polyene antibiotics is pH-dependent. This compound is more stable near neutral pH and is sensitive to acidic conditions.[3] For a related polyene, Amphotericin B, toxicity was reduced and stability was affected at both acidic (pH 5.4) and alkaline (pH 10.8) conditions.
-
Use a surfactant: For some applications, the use of a surfactant like deoxycholate can help to create a colloidal dispersion and improve solubility in aqueous media.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: this compound is known to be unstable in aqueous solutions. One study reported an 18-25% loss of biological activity when this compound was stored in distilled water at room temperature for 24 hours. For experimental purposes, it is recommended to prepare fresh aqueous dilutions of this compound and use them promptly.
Q4: Are there any solvents in which this compound is known to be unstable?
A4: Yes, a study on the closely related polyene antibiotic, Amphotericin B, revealed that it degrades in methanol during the equilibration time for solubility determinations.[1] Given the structural similarities, it is prudent to be cautious about the long-term stability of this compound in methanol and to verify its concentration if stored in this solvent for extended periods.
Q5: How should I store my this compound stock solutions?
A5: For short-term storage, stock solutions of this compound in solvents like DMSO or 80% methanol should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Polyene antibiotics are known to be sensitive to light, which can cause rapid degradation.[3] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q6: I need to perform a forced degradation study on this compound. What conditions should I consider?
A6: A forced degradation study for this compound should include exposure to various stress conditions to understand its degradation pathways. Based on studies of the related polyene Amphotericin B, the following conditions are recommended as a starting point:[3][4][5]
-
Acidic Hydrolysis: 0.01 M HCl at room temperature.
-
Basic Hydrolysis: 0.001 M NaOH at room temperature.
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide) in an appropriate solvent.
-
Thermal Degradation: Incubation at elevated temperatures (e.g., 70°C).
-
Photodegradation: Exposure to a controlled light source.
It is crucial to monitor the degradation over time and aim for a degradation of 5-20% to identify the primary degradation products.
Data on this compound and Related Polyene Stability
While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize the available information and data from studies on the closely related heptaene polyene antibiotic, Amphotericin B, which can serve as a valuable reference.
Table 1: Qualitative Stability of this compound in Different Solvents
| Solvent/Buffer System | Observation | Reference |
| Water | Insoluble, unstable (18-25% loss in 24h at RT) | [1] |
| 80% Methanol | Soluble, used for UV analysis | [1] |
| Pyridine | Soluble | [1] |
| Aqueous lower alcohols | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble, used for bioassays | |
| Methanol / Ammonium Acetate Buffer (pH 6.5) | Component of HPLC mobile phase, suggesting short-term stability | [1] |
Table 2: Summary of Forced Degradation Conditions and Stability of Amphotericin B (as a proxy for this compound)
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.01 M HCl | Degradation observed | [3][4][5] |
| Basic Hydrolysis | 0.001 M NaOH | Degradation observed | [3][4][5] |
| Oxidation | Hydrogen Peroxide | Degradation observed | [3][4][5] |
| Thermal Stress | 70°C for 7 days | Stable | [3][4][5] |
| Photolysis | Exposure to light | Degradation observed | [3][4][5] |
| In Water | - | Stable for 7 days at 70°C | [3][4][5] |
| In Methanol | - | Degradation observed during solubility studies | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but prolonged heating should be avoided.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability-Indicating HPLC Method for Polyene Antibiotics (Adapted from Amphotericin B Method)
Objective: To provide a starting point for developing an HPLC method to assess the stability of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic phase (Methanol:Acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mM disodium edetate, pH 5.0) in a 65:35 ratio.[4][5]
Procedure:
-
Prepare this compound standard solutions and samples in a suitable diluent (e.g., the mobile phase or a mixture of methanol and water).
-
Inject the standards and samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Factors Affecting Polyene Antibiotic Stability.
References
Troubleshooting Hamycin MIC Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Hamycin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a polyene antifungal antibiotic. Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, fungal cell death.
Q2: Which are the standard methodologies for determining this compound MIC?
The most common methods for determining the MIC of antifungal agents like this compound are broth microdilution and agar dilution assays. These methods are outlined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Q3: Why are my this compound MIC results inconsistent between experiments?
Inconsistent this compound MIC results can arise from several factors, much like with other antifungal agents. Key areas to investigate include variability in inoculum preparation, issues with this compound solubility and stability in the assay medium, and contamination of the fungal culture.
Q4: What is the recommended quality control (QC) strain for this compound MIC assays?
Candida albicans ATCC 90028 is a widely recognized quality control strain for antifungal susceptibility testing and is recommended for use in this compound MIC assays to ensure the reliability and reproducibility of results.
Troubleshooting Guide
Issue 1: No fungal growth or very weak growth in the positive control well.
| Possible Cause | Troubleshooting Step |
| Inoculum Viability | Ensure the fungal culture is fresh and viable. Subculture the organism from a frozen stock onto appropriate agar medium and use colonies from this fresh culture to prepare the inoculum. |
| Incorrect Inoculum Density | Prepare the inoculum according to standardized protocols (e.g., CLSI M27/M38). Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard and then dilute to the final required concentration. |
| Media Issues | Verify that the correct medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) was used and prepared correctly. Check the pH of the medium. |
Issue 2: Fungal growth observed in the negative control (sterility) well.
| Possible Cause | Troubleshooting Step |
| Contamination | This indicates contamination of the medium, reagents, or the microtiter plate. Use fresh, sterile materials and ensure aseptic technique throughout the procedure. |
Issue 3: Inconsistent MIC values (e.g., significant variations between replicates or experiments).
| Possible Cause | Troubleshooting Step |
| This compound Solubility Issues | This compound is poorly soluble in aqueous solutions. Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO) and ensure it is fully dissolved before preparing serial dilutions in the assay medium. Observe for any precipitation in the wells. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungus. |
| Inoculum Density Variation | As mentioned in Issue 1, precise and consistent inoculum preparation is critical. Even small variations can lead to shifts in MIC values. |
| Endpoint Reading Subjectivity | The point at which growth is considered inhibited can be subjective. For polyenes like this compound, the endpoint is typically the lowest concentration that shows no visible growth (or a 100% reduction in growth compared to the control). Consistent training and, if possible, the use of a spectrophotometer to read the optical density can improve reproducibility. |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation time and temperature as specified in the standardized protocol. Variations can affect the growth rate of the fungus and influence the final MIC reading. |
This compound MIC Data
The following table summarizes reported this compound MIC values against various medically important fungi. Note that these values are for reference and may vary depending on the specific strain and testing methodology.
| Fungal Species | Reported MIC (µg/mL) |
| Candida albicans | 0.01 |
| Cryptococcus neoformans | 0.006 |
| Aspergillus niger | 0.1 |
| Curvularia lunata | 0.025 |
Note: Currently, there are no officially established QC ranges for this compound against C. albicans ATCC 90028 by CLSI or EUCAST. Researchers should establish their own internal QC ranges based on repeated testing.
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Based on CLSI M27)
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture on an appropriate agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microdilution plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is read as the lowest concentration of this compound that causes a complete inhibition of visible growth.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: General workflow for a this compound broth microdilution MIC assay.
Technical Support Center: Overcoming Hamycin Degradation in Vitro
Welcome to the technical support center for Hamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with this compound degradation during in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in a laboratory setting.
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: this compound has poor solubility in aqueous solutions, which can lead to precipitation. Here are some troubleshooting steps:
-
Solvent Choice: this compound is practically insoluble in water. For in vitro assays, a common method is to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with an alcohol (e.g., ethanol) before further dilution in an aqueous buffer like phosphate-buffered saline (PBS) or cell culture medium.[1]
-
pH of the Medium: The solubility and stability of polyene antibiotics can be pH-dependent. While specific data for this compound is limited, other polyenes show varying stability at different pH levels. It is advisable to maintain the pH of the final solution within a neutral range (pH 7.0-7.4) unless your experimental design requires otherwise.
-
Temperature: Ensure the solvent is at room temperature during dissolution. Avoid cold solvents, which can decrease solubility.
-
Concentration: Do not exceed the solubility limit of this compound in your chosen solvent system. It is better to prepare a more concentrated stock in an organic solvent and then dilute it to the final working concentration in your aqueous medium.
-
Mixing: Ensure thorough mixing after each dilution step. Vortexing the stock solution before making further dilutions can help.
Q2: I am observing a loss of antifungal activity in my this compound-treated samples over time. What could be the cause?
A2: Loss of activity is likely due to the degradation of this compound. This compound, like other polyene antibiotics, is susceptible to degradation from several factors:
-
Light Exposure: Polyene antibiotics are known to be sensitive to light (photosensitive).[1][2] Photodegradation can occur rapidly upon exposure to light.
-
Troubleshooting: Protect your this compound solutions from light at all times by using amber-colored tubes or wrapping your containers in aluminum foil. Work in a dimly lit environment or under yellow light when handling this compound solutions.
-
-
Oxidation: The polyene structure of this compound is prone to oxidation, which leads to a loss of biological activity.
-
Troubleshooting: Consider adding antioxidants to your this compound preparations. While specific data for this compound is scarce, antioxidants like ascorbic acid and α-tocopherol have been shown to stabilize other polyene antibiotics, such as Amphotericin B.[3] The use of butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could also be explored.
-
-
Temperature: Elevated temperatures can accelerate the degradation of many antibiotics.
-
Troubleshooting: Store this compound powder and stock solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) as recommended. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
pH: Extreme pH values can lead to the hydrolysis and degradation of polyene antibiotics.[4]
-
Troubleshooting: Ensure the pH of your experimental medium is within a stable range for this compound, which is generally close to neutral pH.
-
Q3: How can I confirm that my this compound is degrading?
A3: You can monitor the degradation of this compound using analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the amount of active this compound and its degradation products over time.[2][5] Spectrophotometry can also be used to measure the concentration of this compound by assessing its characteristic UV absorbance, but this method may not distinguish between the active drug and some degradation products that retain a similar chromophore.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Antifungal Susceptibility Testing
This protocol is adapted from methodologies used for this compound and other polyene antibiotics.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (60%), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2-7.4
-
Sterile, amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
Vortex mixer
Procedure:
-
Initial Dissolution: Weigh the desired amount of this compound powder in a sterile, light-protected tube. Add a small volume of DMSO to achieve a high concentration (e.g., 10 mg/mL). Vortex vigorously until the powder is completely dissolved.
-
Intermediate Dilution: In a separate sterile, light-protected tube, dilute the DMSO stock solution with 60% ethanol to an intermediate concentration (e.g., 1 mg/mL). Mix thoroughly by gentle inversion.
-
Final Working Stock: Further dilute the intermediate solution with sterile PBS to the final desired stock concentration (e.g., 100 µg/mL). This stock can then be used to prepare the final concentrations for your experiment.
-
Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. Always protect the solution from light.
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Materials:
-
This compound working stock solution (prepared as in Protocol 1)
-
Fungal isolate
-
RPMI-1640 medium (or other appropriate broth) buffered to pH 7.0
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate except the first column. In the first and second columns, add 100 µL of the this compound working stock solution at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from the second column to the third, mixing, and continuing this process across the plate. Discard 100 µL from the last column of the dilution series.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This will dilute the this compound concentration by half to the final desired concentrations.
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and broth (no this compound).
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
Reading the Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Data Presentation
The following tables summarize key quantitative data related to this compound and its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow amorphous powder | [1] |
| Solubility | Almost insoluble in water; Soluble in basic solvents (e.g., pyridine) and aqueous lower alcohols. | [2] |
| UV max (80% Methanol) | 383 nm | [1] |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Thermosil C-18 (250 mm, 4.6 mm, 5µm) | [2] |
| Mobile Phase | 0.4% (v/v) diisopropylamine in methanol : 0.5% (w/v) Ammonium acetate in water (90:10 v/v), pH 6.5 | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 263 nm | [2] |
| Retention Time | 2.433 min | [2] |
| Linear Range | 50-250 µg/mL | [2] |
Visualizations
Diagram 1: this compound Degradation Pathways
This diagram illustrates the primary pathways through which this compound can lose its activity.
Caption: Factors leading to the degradation of this compound.
Diagram 2: Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues with this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Diagram 3: Experimental Workflow for Antifungal Susceptibility Testing
This diagram outlines the key steps in performing a broth microdilution assay for this compound.
Caption: Workflow for this compound MIC determination.
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of ascorbic acid and α-tocopherol on the autoxidation and in vitro antifungal activity of amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Stability at different pH of polyene antibiotics derived from partricin] [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Best practices for storing and handling Hamycin powder and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling Hamycin powder and solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene antifungal antibiotic produced by the bacterium Streptomyces pimprina. It is a yellow, amorphous powder.[1][2][3] Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[4][5][6][7]
Q2: What are the best practices for storing this compound powder?
Q3: How should I prepare a stock solution of this compound?
This compound is practically insoluble in water but soluble in basic solvents and aqueous lower alcohols.[2] A common method for preparing a this compound stock solution for experimental use involves a multi-step process to ensure solubility.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
To maintain the stability of your this compound stock solution, it is crucial to store it in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[8][9] Protect the aliquots from light by using amber-colored vials or by wrapping them in foil.[8][12] While specific stability data is limited, it is a general practice for antibiotic stock solutions to be stored for up to a year at -20°C.[9]
Q5: Is this compound sensitive to light?
Yes, like many polyene antibiotics, this compound is light-sensitive.[8][12] Both the powder and solutions should be protected from light to prevent degradation.
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Form | Recommended Storage Temperature | Recommended Container | Special Precautions |
| Powder | -20°C (long-term) | Tightly sealed, amber-colored vial | Protect from light and moisture. |
| Stock Solution | -20°C | Small, single-use amber-colored vials or foil-wrapped tubes | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used as the initial solvent for reconstitution.[1][13] |
| Aqueous Lower Alcohols (e.g., 60% Ethanol) | Soluble | Used as an intermediate solvent in the reconstitution process.[1][2] |
| Basic Solvents (e.g., Pyridine) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol is based on methodologies cited in the literature for preparing this compound for experimental use.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
60% Ethanol
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock, start with 1 mg of this compound.
-
Add a small volume of DMSO to the powder. For 1 mg of this compound, start with 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add 60% ethanol to dilute the solution to an intermediate concentration. For the example above, add 900 µL of 60% ethanol to reach a concentration of 1 mg/mL.
-
For your final working solution, further dilute the stock solution in sterile PBS to the desired final concentration.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve.
-
Potential Cause: this compound has poor aqueous solubility.
-
Solution: Ensure you are using the correct solvents in the proper order. Start with a small amount of DMSO to initially dissolve the powder before diluting with aqueous alcohol and then your final buffer.[1] Gentle warming may aid dissolution in the initial DMSO step, but avoid excessive heat as it may degrade the compound.
Issue 2: Inconsistent or no antifungal activity observed in experiments.
-
Potential Cause 1: Degradation of this compound.
-
Solution: this compound is sensitive to light and repeated freeze-thaw cycles.[8][9] Ensure that your stock solutions are properly aliquoted, stored at -20°C, and protected from light. Prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Potential Cause 2: Improper solution preparation.
-
Solution: Verify the accuracy of your weighing and dilutions. Ensure that the this compound is fully dissolved in the initial solvent before proceeding with further dilutions.
Issue 3: Precipitation of this compound in the final culture medium.
-
Potential Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high in your final experimental setup, causing precipitation when added to an aqueous medium.
-
Solution: Minimize the concentration of the organic solvent in your final working solution. It is a common practice to keep the final DMSO concentration in cell culture below 0.5% to avoid solvent-induced toxicity and solubility issues.[14]
Visualizations
Caption: A step-by-step workflow for the preparation of a this compound stock solution.
Caption: The mechanism of this compound's antifungal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial activity of this compound: a polyene antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All about polyenes [unacademy.com]
- 6. 15.4 Mechanisms of Other Antimicrobial Drugs – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. テトラサイクリン 塩酸塩 powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. How do ionic channel properties depend on the structure of polyene antibiotic molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and biology of the polyene macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hamycin vs. Fluconazole: A Comparative Analysis in the Context of Systemic Candidiasis Models
This guide provides a detailed comparison of Hamycin, a polyene macrolide antibiotic, and Fluconazole, a triazole antifungal, for the treatment of systemic candidiasis. The comparison is based on available in vitro susceptibility data and a standardized in vivo experimental model, designed for researchers in mycology and drug development.
Introduction and Mechanism of Action
This compound , an antibiotic produced by Streptomyces pimprina, belongs to the polyene class of antifungals. Like other polyenes such as Amphotericin B, its primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death.
Fluconazole is a first-generation triazole antifungal agent. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By disrupting ergosterol production, fluconazole alters the cell membrane structure and function, inhibiting fungal growth and replication.
An In Vitro Showdown: Hamycin vs. Miconazole in the Fight Against Dermatophytes
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of Hamycin and Miconazole against dermatophytic fungi, the causative agents of common skin, hair, and nail infections. Due to a lack of direct comparative studies, this guide presents the available in vitro data for each compound individually, followed by a discussion of their mechanisms of action and a summary of their antifungal profiles based on existing literature.
At a Glance: this compound vs. Miconazole
While a head-to-head in vitro comparison of this compound and miconazole against a standardized panel of dermatophytes is not available in the current body of scientific literature, this guide synthesizes the existing data to offer a comparative overview.
| Feature | This compound | Miconazole |
| Antifungal Class | Polyene | Azole (Imidazole) |
| Mechanism of Action | Binds directly to ergosterol in the fungal cell membrane, leading to pore formation, increased permeability, and cell death.[1][2][3] | Inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] |
| Primary Effect | Fungicidal | Primarily fungistatic at lower concentrations, can be fungicidal at higher concentrations. |
In Vitro Susceptibility Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and Miconazole against various dermatophytes. It is critical to note that these values are from separate studies and not from a direct comparative experiment. Experimental conditions, such as inoculum size, incubation time, and endpoint determination, can vary between studies, influencing MIC values.
This compound: Limited In Vitro Data Against Dermatophytes
Quantitative in vitro susceptibility data for this compound against a comprehensive range of dermatophytes is sparse in recent literature. An older study from 1974 investigated the efficacy of this compound in topical treatments for dermatophytoses and mentioned in vitro sensitivity, but did not provide specific MIC values.[5] More recent studies have focused on its activity against other fungi, such as Blastomyces dermatitidis, where MIC values ranged from 0.008 to 0.016 µg/mL.[6]
Miconazole: Established In Vitro Activity
Miconazole has been more extensively studied, with established in vitro activity against a variety of dermatophytes.
| Dermatophyte Species | Miconazole MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.5 | [4] |
| Trichophyton mentagrophytes | 0.09 (Geometric Mean) | [7] |
| Microsporum canis | 0.04 (Geometric Mean) | [7] |
| Epidermophyton floccosum | 0.07 (Geometric Mean) | [7] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the antifungal activity of this compound and Miconazole lies in their distinct mechanisms of action, both of which target the integrity of the fungal cell membrane via ergosterol.
This compound: The Direct Assault
This compound, a polyene antifungal, directly binds to ergosterol, a sterol unique to fungal cell membranes.[1][2][3] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.
Figure 1. Mechanism of action of this compound.
Miconazole: The Synthetic Sabotage
Miconazole, an imidazole antifungal, takes a more indirect approach. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[4] This enzyme is a critical component in the ergosterol biosynthesis pathway. By blocking this enzyme, miconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane structure and function, inhibiting fungal growth.
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of Dermatophytes To this compound in Vivo and Vitro - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. In vitro and in vivo activity of this compound against Blastomyces dermatitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hamycin and Nystatin for Oral Thrush: A Guide for Researchers
A definitive head-to-head comparison of Hamycin and nystatin for the treatment of oral thrush (oropharyngeal candidiasis) is hampered by a lack of contemporary, direct comparative clinical trials. While nystatin has been the subject of numerous studies and systematic reviews, clinical data for this compound is sparse and dated. This guide synthesizes the available evidence for both antifungal agents to provide researchers, scientists, and drug development professionals with a comparative overview based on existing literature.
Executive Summary
Nystatin is a well-established topical treatment for oral thrush with a considerable body of clinical evidence supporting its efficacy, particularly in the form of pastilles.[1] Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to cell death. This compound, another polyene antifungal, is also suggested to be effective against oral thrush, as indicated by a clinical trial from 1967. However, the lack of recent, robust clinical data and direct comparative studies with current standard-of-care treatments like nystatin makes a conclusive assessment of its relative efficacy and safety challenging.
Data Presentation: Efficacy and Safety
Due to the absence of direct head-to-head trials, the following tables summarize the available quantitative data for this compound and nystatin from separate studies.
Table 1: Summary of Clinical Efficacy Data for this compound and Nystatin in Oral Thrush
| Antifungal Agent | Study Population | Formulation | Dosage | Clinical Cure Rate | Mycological Cure Rate | Citation |
| This compound | Newborn Infants | 0.1% Glycerine Suspension | Not specified | Effective | Not specified | [2] |
| Nystatin | Infants and Children | Suspension | 100,000-600,000 IU qid | 9% - 67.8% | 5.6% - 13% | [1][3] |
| Nystatin | Denture Stomatitis | Pastilles | 200,000-400,000 IU | Superior to placebo | Superior to placebo | [1] |
Note: The this compound study lacked detailed quantitative outcomes in the available abstract. The efficacy of nystatin suspension is notably lower than other formulations and antifungals like fluconazole in some studies.[1][3]
Experimental Protocols
Detailed experimental protocols for the this compound clinical trial are not available in the public domain. However, a general methodology for a clinical trial investigating treatments for oral thrush is outlined below, alongside the available details for the this compound study and a typical nystatin trial.
This compound Clinical Trial (Gokhale et al., 1967)
-
Objective: To evaluate the therapeutic efficacy of this compound in newborn infants with oral thrush.[2]
-
Study Design: A double-blind study.[2]
-
Participants: 72 newborn infants suffering from oral thrush.[2]
-
Intervention: 0.1% this compound in a glycerine suspension.[2]
-
Control: The abstract does not specify the control group treatment.
-
Primary Outcome: The study concluded that this compound is effective against Candida albicans in oral thrush, but specific metrics were not provided in the abstract.[2]
Representative Nystatin Clinical Trial Protocol for Oral Thrush in Infants
-
Objective: To compare the efficacy and safety of nystatin oral suspension with a comparator (e.g., another antifungal or placebo) for the treatment of oral candidiasis in infants.
-
Study Design: A prospective, randomized, controlled trial.
-
Participants: Immunocompetent infants with a clinical diagnosis of oral thrush, often confirmed by mycological culture.
-
Intervention: Nystatin oral suspension (e.g., 100,000 units) administered four times daily.[4] The suspension is typically applied to the oral mucosa of each cheek.[5]
-
Control: An active comparator (e.g., fluconazole) or a placebo.
-
Treatment Duration: Typically 7 to 14 days, often continuing for 48 hours after the resolution of symptoms.[3][5]
-
Outcome Measures:
-
Primary: Clinical cure rate, defined as the complete resolution of all signs and symptoms of oral thrush.
-
Secondary: Mycological cure rate, defined as the eradication of Candida species from oral cultures. Adverse events are also monitored.
-
-
Data Collection: Clinical assessments and oral swabs for culture are typically performed at baseline and at specified follow-up intervals.
Mechanism of Action
Both this compound and nystatin are polyene antifungals that target the fungal cell membrane.
This compound
This compound is a heptaene antifungal antibiotic.[6][7] Its primary mechanism of action is believed to be similar to other polyenes, which involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the leakage of intracellular contents and ultimately, fungal cell death. Some studies also suggest that this compound can increase the susceptibility of Candida albicans to phagocytosis by macrophages.
Nystatin
Nystatin also binds to ergosterol in the fungal cell membrane, forming pores or channels.[5] This disrupts the membrane's permeability, causing the leakage of essential cellular components and leading to cell death. Nystatin has minimal absorption from the gastrointestinal tract, making it a suitable topical agent for oral candidiasis.[5]
Visualizations
Signaling Pathway: Mechanism of Action of Polyene Antifungals
References
- 1. Efficacy of nystatin for the treatment of oral candidiasis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of this compound in the Treatment of Oral Thrush - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. researchgate.net [researchgate.net]
- 4. pediatricgroup.com [pediatricgroup.com]
- 5. drugs.com [drugs.com]
- 6. This compound treatment of candidiasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Navigating Antifungal Resistance: A Comparative Guide to the Synergistic Potential of Hamycin and Other Polyenes
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, necessitating innovative therapeutic strategies. Combination therapy, which leverages synergistic interactions between antifungal agents, offers a promising approach to enhance efficacy, overcome resistance, and reduce dose-related toxicity. This guide provides a comparative overview of the synergistic potential of the polyene antifungal, Hamycin. Due to a notable scarcity of published in-vitro synergistic data for this compound, this guide will use the well-documented synergistic effects of a comparable polyene, Amphotericin B, to provide a framework for understanding potential synergistic interactions and to highlight the critical need for further research on this compound.
This compound: An Overview
This compound is a heptaene polyene antifungal agent, structurally similar to Amphotericin B.[1] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][3][4] This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[2] While effective against a range of fungal pathogens, detailed studies on its synergistic interactions with other antifungal classes are conspicuously absent in publicly available literature.
Synergistic Effects of Amphotericin B: A Comparative Benchmark
To illustrate the potential for synergistic interactions involving polyenes, we present data on Amphotericin B in combination with other antifungal agents. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with a value of ≤ 0.5 typically indicating a synergistic interaction.
Amphotericin B and Echinocandins against Aspergillus Species
The combination of Amphotericin B with echinocandins, such as caspofungin, has shown synergistic activity against Aspergillus species, including biofilm strains.[1] This is significant as biofilms are notoriously resistant to antifungal treatment.
| Fungal Species | Combination | FICI Range | Outcome | Reference |
| Aspergillus fumigatus (8 of 11 strains) | Amphotericin B + Caspofungin | 0.19 - 0.5 | Synergy | [1] |
| Non-fumigatus Aspergillus (10 of 11 strains) | Amphotericin B + Caspofungin | 0.13 - 0.38 | Synergy | [1] |
| Aspergillus spp. | Amphotericin B + Echinocandins | 0.20 - 0.52 | Strong Inhibitory Synergy | [5][6] |
Amphotericin B and Flucytosine against Cryptococcus neoformans
The combination of Amphotericin B and flucytosine is a well-established synergistic pairing, particularly in the treatment of cryptococcal meningitis.[3][4][7][8] This synergy is observed even in some flucytosine-resistant isolates.[2][3][7]
| Fungal Species | Combination | Key Findings | Outcome | Reference |
| Cryptococcus neoformans (flucytosine-susceptible) | Amphotericin B + Flucytosine | Significantly better than monotherapy in reducing fungal burden in brain, spleen, and lungs. | Synergy | [2] |
| Cryptococcus neoformans (flucytosine-resistant) | Amphotericin B + Flucytosine | Significantly better than monotherapy in reducing fungal burden in the brain and spleen. | Synergy | [2] |
Amphotericin B and Azoles against Candida albicans
The interaction between Amphotericin B and azoles like fluconazole is more complex and can be antagonistic.[9] Azoles inhibit the synthesis of ergosterol, the target of Amphotericin B, which can reduce the polyene's efficacy.[10] However, some studies have reported synergistic or partial synergistic effects, particularly against resistant strains and biofilms.[11][12]
| Fungal Species | Combination | FICI Range | Outcome | Reference |
| Fluconazole-resistant Candida albicans | Amphotericin B + Fluconazole | 0.50 - 0.75 | Synergy/Partial Synergy | [11][12] |
Experimental Protocols
The checkerboard microdilution assay is a standard in-vitro method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Checkerboard Microdilution Assay Protocol
1. Preparation of Antifungal Agents:
-
Prepare stock solutions of each antifungal agent in a suitable solvent.
-
Create a series of twofold serial dilutions for each drug in RPMI 1640 medium to achieve concentrations ranging from sub-inhibitory to supra-inhibitory.
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further, dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]
3. Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of RPMI 1640 medium into each well.[13]
-
Along the x-axis, add 50 µL of each serial dilution of Drug A to the corresponding columns.
-
Along the y-axis, add 50 µL of each serial dilution of Drug B to the corresponding rows. This creates a matrix of drug combinations.
-
Include control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
6. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated as follows:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FICA + FICB
-
-
The interaction is interpreted as:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Visualizing Experimental Workflow and Synergistic Mechanisms
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Proposed mechanism of synergy between polyenes and other antifungals.
Conclusion
While this compound holds promise as a potent antifungal agent, the lack of published data on its synergistic interactions with other antifungals is a significant knowledge gap. The extensive evidence of synergy between the structurally similar polyene, Amphotericin B, and other antifungal classes, such as echinocandins and flucytosine, underscores the potential for this compound to be a valuable component of combination therapies. This guide highlights the urgent need for rigorous in-vitro and in-vivo studies to elucidate the synergistic potential of this compound. Such research is crucial for developing novel, effective treatment strategies to combat the growing challenge of resistant fungal infections.
References
- 1. Interaction of the Echinocandin Caspofungin with Amphotericin B or Voriconazole against Aspergillus Biofilms In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Amphotericin B in Combination with Flucytosine against Flucytosine-Susceptible or Flucytosine-Resistant Isolates of Cryptococcus neoformans during Disseminated Murine Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Amphotericin B- and voriconazole-echinocandin combinations against Aspergillus spp.: Effect of serum on inhibitory and fungicidal interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B- and Voriconazole-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A comparison of amphotericin B alone and combined with flucytosine in the treatment of cryptoccal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of amphotericin B and fluconazole on the extracellular and intracellular growth of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.zums.ac.ir [journal.zums.ac.ir]
- 13. benchchem.com [benchchem.com]
Comparative Cytotoxicity of Hamycin and Amphotericin B on Human Kidney Cells: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of two polyene antifungal agents, Hamycin and Amphotericin B, on human kidney cells. The information is intended for researchers, scientists, and professionals in drug development. While direct comparative studies on the cytotoxicity of this compound on human renal cells are limited in the available literature, this guide synthesizes the existing data for Amphotericin B and outlines the known mechanisms of action for both compounds.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Amphotericin B on human kidney cell lines. It is important to note that direct comparative data for this compound was not found in the reviewed literature.
| Compound | Cell Line | Assay | Cytotoxicity Metric (CC50) | Source |
| Amphotericin B | HK-2 (human kidney proximal tubule epithelial cells) | CellTiter-Glo® | 1.5 µM | [1] |
| Amphotericin B Formulations (including Fungizone™ and Ambisome™) | 293T (human kidney cells) | MTS and LDH assays | No cytotoxicity observed | [2] |
Note on Conflicting Data: It is crucial to acknowledge the conflicting findings regarding Amphotericin B's cytotoxicity. One study reported a specific cytotoxic concentration (CC50) in HK-2 cells, while another study observed no cytotoxicity in 293T cells with various formulations.[1][2] This discrepancy could be attributed to differences in the specific cell lines used, the formulations of Amphotericin B tested, the duration of exposure, and the sensitivity of the cytotoxicity assays employed.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the literature for assessing drug-induced cytotoxicity in human kidney cells.
1. Cell Culture and Treatment:
-
Cell Lines: Immortalized human kidney proximal tubule epithelial cells (HK-2) or human embryonic kidney cells (293T) are commonly used.[1][2]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Exposure: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the test compounds (e.g., this compound, Amphotericin B) for a specified duration (e.g., 24, 48 hours).[1][2]
2. Cytotoxicity Assays:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the degree of cytotoxicity.[1]
-
MTS Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[2]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.[2]
3. Gene Expression Analysis (qPCR):
-
To investigate the molecular mechanisms of cell death, the expression of specific biomarkers can be quantified using real-time quantitative polymerase chain reaction (qPCR).
-
Biomarkers: Kidney Injury Molecule-1 (KIM-1/HAVCR1) and Caspase-3 (CASP3) are often analyzed as indicators of kidney cell damage and apoptosis, respectively.[1]
Visualizing Experimental and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Assessment
A generalized workflow for assessing the cytotoxicity of antifungal agents on human kidney cells in vitro.
Proposed Signaling Pathway for Amphotericin B-Induced Nephrotoxicity
A diagram illustrating the proposed mechanism of Amphotericin B-induced cytotoxicity in human kidney cells.
Mechanisms of Action and Cytotoxicity
Amphotericin B:
Amphotericin B is a well-established antifungal agent, but its clinical use is often limited by its nephrotoxicity.[3] The primary mechanism of its antifungal action involves binding to ergosterol, a key component of fungal cell membranes.[4] However, it can also bind to cholesterol in mammalian cell membranes, particularly in renal tubular cells, which have a high cholesterol content.[4][5] This interaction leads to the formation of pores in the cell membrane, increasing its permeability and causing leakage of intracellular ions and metabolites, ultimately leading to cell death.[3][6] Additionally, Amphotericin B can induce renal vasoconstriction, which reduces blood flow to the kidneys and contributes to its toxic effects.[5]
This compound:
This compound is also a polyene antifungal antibiotic.[7] Its mechanism of action against fungi is similar to that of Amphotericin B, involving selective binding to ergosterol in the fungal cell wall.[7] This binding disrupts the fungal cell membrane, leading to increased permeability and cell death.[8] While its efficacy against various fungi has been demonstrated, there is a significant lack of data regarding its specific cytotoxic effects on human kidney cells. One study in rats suggested that this compound was less effective than Amphotericin B in treating kidney infections, which may be due to differences in their fungicidal versus fungistatic activity at certain doses or the severity of the infection model.[7] However, this does not provide direct evidence of its comparative cytotoxicity to renal cells. Further in vitro studies using human kidney cell lines are necessary to determine the nephrotoxic potential of this compound and to establish a comparative safety profile with Amphotericin B.
References
- 1. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to Amphotericin B and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
Hamycin's Potential in Combating Fluconazole-Resistant Candida Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. While fluconazole has been a frontline therapy, its efficacy is waning, necessitating the exploration of alternative antifungal agents. This guide provides a comparative overview of Hamycin, a polyene antibiotic, and its potential efficacy in an animal model of fluconazole-resistant Candida infection, drawing upon existing data for susceptible strains and related polyene antifungals.
Efficacy of this compound: Insights from Preclinical Studies
This compound, a heptaene polyene antifungal, has demonstrated potent in vitro activity against a range of pathogenic fungi, including Candida albicans.[1] Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1] This direct action on the cell membrane is distinct from azoles like fluconazole, which inhibit ergosterol synthesis.
While direct in vivo studies of this compound against documented fluconazole-resistant Candida albicans strains are limited, its efficacy against fluconazole-susceptible strains and the effectiveness of other polyenes against resistant species suggest its potential. For instance, in a murine model of disseminated candidiasis caused by a fluconazole-susceptible strain, intraperitoneal this compound was highly effective in prolonging survival and reducing kidney fungal burden, often leading to complete sterilization of the kidneys.[2] In another study involving normal and diabetic rats, orally administered this compound was comparable to amphotericin B in reducing Candida colony counts in the kidneys and liver.[3]
The efficacy of the polyene class against fluconazole-resistant strains is supported by studies on Candida krusei, a species intrinsically resistant to fluconazole. In a neutropenic mouse model of hematogenous C. krusei infection, amphotericin B, another polyene, demonstrated significant activity, whereas fluconazole was ineffective. This highlights the potential of polyenes to overcome common azole resistance mechanisms.
Comparative Efficacy Data
| Antifungal Agent | Animal Model | Candida Strain | Key Efficacy Endpoints | Reference |
| This compound | Murine | C. albicans (susceptible) | Prolonged survival, significant reduction and sterilization of kidney fungal burden.[2] | [2] |
| Rat (normal & diabetic) | C. albicans (susceptible) | Reduced Candida colony counts in kidneys and liver, comparable to amphotericin B.[3] | [3] | |
| Fluconazole | Murine | C. albicans (susceptible) | Improved survival rates, reduction in renal colony counts (no sterilization).[2] | [2] |
| Murine | C. tropicalis (resistant) | Ineffective in reducing fungal burden in mice infected with the resistant strain.[4] | [4] |
Experimental Protocols
To rigorously evaluate the efficacy of this compound against fluconazole-resistant Candida, a well-defined experimental protocol is essential. The following outlines a potential methodology based on established murine models of disseminated candidiasis.
Induction of Fluconazole Resistance (In Vitro)
A fluconazole-resistant strain of Candida albicans can be developed by serially passaging a susceptible strain in a liquid medium containing gradually increasing concentrations of fluconazole.[4] The minimum inhibitory concentration (MIC) of fluconazole for the resulting resistant strain should be determined and confirmed to be in the resistant range (e.g., ≥64 µg/ml).
Murine Model of Disseminated Candidiasis
-
Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR strains) are commonly used. Immunosuppression can be induced with agents like cyclophosphamide to establish a more severe infection.
-
Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of the fluconazole-resistant Candida albicans strain (e.g., 1 x 105 CFU/mouse).
-
Treatment: Treatment with this compound (e.g., administered intraperitoneally or orally), fluconazole (as a control for resistance), and a vehicle control should commence 24 hours post-infection and continue for a specified duration (e.g., 7-14 days).
-
Efficacy Assessment:
-
Survival: Monitor and record animal survival daily.
-
Fungal Burden: At the end of the treatment period, euthanize the mice, and aseptically remove, weigh, and homogenize the kidneys. Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for evaluating this compound efficacy.
Caption: Antifungal mechanisms and resistance.
Conclusion
While direct comparative data are not yet available, the existing evidence strongly suggests that this compound could be an effective treatment for fluconazole-resistant Candida infections. Its distinct mechanism of action, targeting the fungal cell membrane directly, circumvents the common resistance pathways that affect azoles. Further preclinical studies, following rigorous experimental protocols as outlined, are warranted to fully elucidate the therapeutic potential of this compound in this critical area of unmet medical need. Such studies would provide the necessary data to support its progression into clinical development.
References
- 1. Liposomal this compound: reduced toxicity and improved antifungal efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound therapy of murine disseminated candidiasis: efficacy and interaction with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment of candidiasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
Hamycin: A Potential Alternative Against Echinocandin-Resistant Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hamycin's Potential Efficacy Against Fungal Strains Resistant to Echinocandins, Supported by Experimental Data and Methodologies.
The emergence of antifungal resistance, particularly to the echinocandin class of drugs, poses a significant threat to public health. Echinocandins, which inhibit the synthesis of β-1,3-glucan in the fungal cell wall, are a first-line treatment for many invasive fungal infections.[1][2] However, resistance, primarily mediated by mutations in the FKS genes that encode the target enzyme, is on the rise, especially in species like Candida glabrata.[3][4] This necessitates the exploration of alternative antifungal agents with different mechanisms of action. This compound, a polyene antifungal antibiotic, presents a promising alternative due to its distinct mode of action.[5][6] This guide provides a comparative overview of this compound and echinocandins, with a focus on the potential of this compound to circumvent echinocandin resistance mechanisms.
Mechanisms of Action: A Tale of Two Targets
This compound, like other polyenes, targets the fungal cell membrane. It binds to ergosterol, a key sterol component of the fungal cell membrane, leading to the formation of pores and increased membrane permeability. This disruption of the cell membrane integrity results in leakage of cellular contents and ultimately, fungal cell death.[5][6][7]
In contrast, echinocandins target the fungal cell wall. They non-competitively inhibit the enzyme β-1,3-glucan synthase, which is responsible for the synthesis of β-1,3-glucan, a critical structural polymer of the fungal cell wall.[1][8][9] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.
The fundamental difference in their cellular targets is the basis for this compound's potential efficacy against echinocandin-resistant strains. Echinocandin resistance, primarily caused by mutations in the FKS1 and FKS2 genes, alters the drug's target, the β-1,3-glucan synthase enzyme, reducing the binding affinity of echinocandins.[3][4] Since this compound's activity is independent of the β-1,3-glucan synthesis pathway, it is hypothesized to remain effective against these resistant strains.
Comparative In Vitro Activity
While direct comparative studies of this compound against clinically-verified echinocandin-resistant strains are not yet widely published, we can infer its potential by examining the in vitro activity of echinocandins against susceptible and resistant isolates and the known broad-spectrum activity of this compound.
Table 1: In Vitro Activity of Echinocandins Against Candida Species
| Antifungal Agent | Fungal Species | Genotype | MIC Range (µg/mL) |
| Anidulafungin | Candida glabrata | Wild-Type | ≤0.03 |
| Candida glabrata | FKS Mutant | 0.25 - >8 | |
| Caspofungin | Candida albicans | Wild-Type | ≤0.125 |
| Candida albicans | FKS Mutant | 0.5 - >8 | |
| Micafungin | Candida glabrata | Wild-Type | ≤0.03 |
| Candida glabrata | FKS Mutant | 0.12 - >8 |
Note: MIC (Minimum Inhibitory Concentration) values are compiled from multiple sources and can vary based on testing methodology.
Table 2: Reported In Vitro and In Vivo Activity of this compound Against Susceptible Fungi
| Fungal Species | In Vitro MIC Range (µg/mL) | In Vivo Model | Efficacy |
| Candida albicans | 0.6 - 1.2 | Murine Systemic Candidiasis | Liposomal this compound improved survival |
| Blastomyces dermatitidis | 0.008 - 0.016 | Murine Blastomycosis | Variable, strain-dependent protection |
| Cryptococcus neoformans | Not specified | Murine Cryptococcosis | Oral colloidal this compound controlled infection |
| Histoplasma capsulatum | Not specified | Murine Histoplasmosis | Parenteral colloidal this compound sterilized infection |
| Aspergillus niger | Potent in vitro activity reported | Not specified | Not specified |
Note: The data for this compound is against susceptible strains. Further studies are required to determine its efficacy against echinocandin-resistant variants.
Experimental Protocols
To validate the activity of this compound against echinocandin-resistant strains, standardized in vitro and in vivo experiments are crucial.
In Vitro Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against echinocandin-resistant and susceptible fungal strains.
Materials:
-
This compound (analytical grade)
-
Echinocandin-resistant and -susceptible fungal isolates (e.g., C. glabrata with and without FKS mutations)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or MIC reading mirror
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Each well containing the diluted this compound is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or spectrophotometrically.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and resistance, as well as the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanisms of action of this compound and Echinocandins.
Conclusion and Future Directions
Based on its distinct mechanism of action targeting the fungal cell membrane's ergosterol, this compound holds significant promise as a therapeutic agent against echinocandin-resistant fungal strains. The mutations in the FKS genes that confer resistance to echinocandins do not affect the cellular target of this compound, suggesting that cross-resistance is unlikely.
However, to definitively validate this compound's activity against these resistant pathogens, direct comparative studies are imperative. Future research should focus on:
-
In vitro susceptibility testing of this compound against a large panel of clinical echinocandin-resistant isolates with well-characterized FKS mutations.
-
In vivo efficacy studies in animal models of invasive fungal infections caused by these resistant strains.
-
Combination therapy studies to explore potential synergistic effects of this compound with other antifungal agents.
The data presented in this guide underscores the potential of this compound as a valuable addition to the antifungal armamentarium, particularly in the challenging landscape of emerging resistance. Further investigation is warranted to fully elucidate its clinical utility.
References
- 1. In Vitro and In Vivo Activity of this compound Against Blastomyces dermatitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The Presence of an FKS Mutation Rather than MIC Is an Independent Risk Factor for Failure of Echinocandin Therapy among Patients with Invasive Candidiasis Due to Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hamycin: A Guide for Laboratory Professionals
The proper management and disposal of pharmaceutical compounds are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Hamycin, as a potent active pharmaceutical ingredient, requires stringent disposal protocols to mitigate risks to researchers and the environment. This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides generalized guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local authorities' waste management policies.
Core Principles of Pharmaceutical Waste Management
The fundamental principle for disposing of potent compounds like this compound is to prevent their release into the environment and to protect personnel from exposure.[1] This is achieved through a systematic process of segregation, containment, labeling, and specialized disposal.[1] All materials that have come into contact with this compound, including personal protective equipment (PPE), labware, and solutions, must be treated as hazardous pharmaceutical waste.[1][2]
Regulatory oversight for pharmaceutical waste in the United States involves several agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[3][4]
Waste Segregation and Containment
Proper segregation of pharmaceutical waste is crucial for ensuring compliance and cost-effective disposal.[5] Using color-coded containers is a best practice in healthcare and laboratory waste management to enhance safety and ensure regulatory compliance.[5][6]
| Waste Category | Description | Container Color | Disposal Route |
| RCRA Hazardous Pharmaceutical Waste | Pharmaceuticals that are toxic, corrosive, reactive, or ignitable. Includes P- and U-listed chemicals.[3][6] | Black | Transport via a hazardous waste manifest to a RCRA-permitted treatment facility, typically for incineration.[5] |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals not classified as hazardous by the EPA but still requiring special disposal. | Blue or Purple | May be incinerated at a medical waste treatment facility or a waste-to-energy plant.[5][6] |
| Trace Chemotherapy Waste | Items contaminated with trace amounts of chemotherapy agents (e.g., empty vials, PPE). | Yellow | To be incinerated at a medical waste treatment facility.[6] |
| Sharps Waste | Needles, syringes, scalpels, and other items that can puncture the skin. | Red | Placed in a puncture-resistant sharps container for treatment, often by autoclaving or incineration. |
Step-by-Step Disposal Procedures for this compound Waste
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
All disposable PPE used while handling this compound should be considered contaminated and disposed of as hazardous pharmaceutical waste.
2. Solid Waste Disposal:
-
Contaminated Materials: All solid materials that have come into direct contact with this compound (e.g., pipette tips, gloves, bench paper, empty vials) must be segregated as hazardous pharmaceutical waste.[1]
-
Containment: Place these materials into a designated, clearly labeled, leak-proof black container for hazardous waste.[5]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and includes the chemical name (this compound).
3. Liquid Waste Disposal:
-
Stock Solutions: Concentrated this compound solutions are considered hazardous chemical waste.[2] They should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Media: Cell culture media or other aqueous solutions containing this compound should not be disposed of down the drain.[2][4] Autoclaving may destroy pathogens but may not deactivate the antibiotic, which is considered chemical waste.[2]
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof container, properly labeled as hazardous waste. Do not mix with other waste streams.
4. Decontamination:
-
Glassware: Reusable glassware should be decontaminated. This can be achieved by soaking in a validated inactivating solution or by thorough washing with a suitable solvent known to dissolve this compound, followed by multiple rinses. The initial rinsate should be treated as hazardous liquid waste.
-
Spills: In case of a spill, follow your institution's established spill response procedure for potent compounds. Generally, this involves absorbing the spill with an inert material, cleaning the area with a deactivating agent or appropriate solvent, and disposing of all cleanup materials as hazardous waste.
Experimental Protocol: Chemical Inactivation (Generalized Example)
For some cytotoxic or potent compounds, chemical degradation may be an option to render the waste non-hazardous before disposal. The following is a generalized protocol and must be adapted and validated for this compound specifically using an appropriate analytical method (e.g., HPLC) to verify complete degradation.[1]
-
Acidification: Slowly add a strong acid (e.g., concentrated hydrochloric acid) to the aqueous solution containing the compound to achieve a final concentration of 1-2 M.[1]
-
Heating: Gently heat the solution (e.g., 50-60°C) for several hours to promote hydrolysis.[1]
-
Neutralization: After the solution has cooled, neutralize it with a strong base (e.g., sodium hydroxide).[1]
-
Verification: Before disposal, confirm the complete degradation of the active compound using a validated analytical method.[1]
-
Final Disposal: Once degradation is confirmed, dispose of the neutralized solution as chemical waste in accordance with institutional guidelines.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.
References
Safeguarding Health: A Comprehensive Guide to Handling Hamycin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent pharmaceutical compounds like Hamycin is paramount. Adherence to strict safety protocols minimizes exposure risks and ensures the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent compounds.
| Protection Type | Equipment | Specifications and Guidelines |
| Eye and Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side shields. For tasks with a higher risk of splashes, a face shield should be used in conjunction with goggles. |
| Hand | Chemical-Resistant Gloves | Double gloving is recommended. Use powder-free, chemical-impermeable gloves (e.g., nitrile or neoprene). Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. The outer glove should be placed over the cuff of the lab coat.[1][2] |
| Body | Lab Coat or Coveralls | Wear a disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] An additional chemical-resistant apron may be necessary for splash-prone activities. |
| Respiratory | Respirator | Required when dusts are generated. The type of respirator should be determined by a workplace hazard assessment. A written respiratory protection program that includes training, fit-testing, and medical exams is essential.[3][4] |
Operational Plan: A Step-by-Step Workflow for Handling this compound
A structured workflow is critical to maintaining a safe laboratory environment. The following diagram illustrates the key steps for handling this compound, from preparation to disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4][5] All waste should be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, sponges, vials) must be placed in a designated, clearly labeled hazardous waste container.[6] |
| Liquid Waste | Do not pour this compound solutions down the drain.[5] Collect all liquid waste in a sealed, properly labeled, and chemical-resistant container for hazardous waste disposal. |
| Sharps | Needles, syringes, and other sharps must be disposed of in a designated sharps container to prevent accidental punctures.[7] |
| Unused Product | Unused or expired this compound should be disposed of as hazardous waste through an approved waste disposal plant.[4] Do not flush down the toilet unless specifically instructed by safety data sheets or institutional guidelines.[8][9] |
Experimental Protocols: Key Safety Methodologies
While specific experimental protocols will vary, the following safety methodologies should be integrated into all procedures involving this compound:
-
Containment: Whenever possible, conduct all work with this compound within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[3]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[3][5]
-
Spill Management: In the event of a spill, evacuate the area and follow established institutional procedures for hazardous material spills. Personal protective equipment should be worn during cleanup. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[5]
-
Training: All personnel handling this compound must receive training on its hazards, proper handling techniques, and emergency procedures.[3]
By implementing these comprehensive safety measures, research professionals can mitigate the risks associated with handling potent compounds like this compound, fostering a secure and productive research environment.
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. mitosol.com [mitosol.com]
- 7. cms5.revize.com [cms5.revize.com]
- 8. fda.gov [fda.gov]
- 9. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
